molecular formula C13H19N B14198922 (2S,3R)-3-ethyl-2-phenylpiperidine CAS No. 917977-30-1

(2S,3R)-3-ethyl-2-phenylpiperidine

Cat. No.: B14198922
CAS No.: 917977-30-1
M. Wt: 189.30 g/mol
InChI Key: MOIFXTHBBMSSLU-YPMHNXCESA-N
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Description

(2S,3R)-3-ethyl-2-phenylpiperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 2-phenylpiperidine scaffold are recognized as privileged structures in drug discovery . This specific stereoisomer is offered as a high-purity chemical building block for the synthesis and development of novel bioactive molecules. The 2-phenylpiperidine core is a key structural motif found in a range of pharmacologically active agents. Notably, this class includes potent opioid analgesics like fentanyl and its derivatives, which function as mu-opioid receptor agonists . Furthermore, closely related stereospecific phenylpiperidine compounds, such as CP-99,994, are well-documented as potent and selective neurokinin 1 (NK1) receptor antagonists . NK1 receptor antagonists have been extensively investigated for their potential in treating conditions such as emesis (nausea and vomiting), depression, and anxiety . The distinct stereochemistry of (2S,3R)-3-ethyl-2-phenylpiperidine is critical, as the biological activity of receptor ligands is often highly dependent on the three-dimensional configuration of the molecule . The ethyl substituent at the 3-position presents an opportunity for structure-activity relationship (SAR) studies, allowing researchers to explore how steric and hydrophobic modifications at this site influence receptor binding affinity, selectivity, and metabolic stability. This compound is intended for use as a versatile synthetic intermediate or a starting point for hit-to-lead optimization campaigns in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

917977-30-1

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(2S,3R)-3-ethyl-2-phenylpiperidine

InChI

InChI=1S/C13H19N/c1-2-11-9-6-10-14-13(11)12-7-4-3-5-8-12/h3-5,7-8,11,13-14H,2,6,9-10H2,1H3/t11-,13+/m1/s1

InChI Key

MOIFXTHBBMSSLU-YPMHNXCESA-N

Isomeric SMILES

CC[C@@H]1CCCN[C@@H]1C2=CC=CC=C2

Canonical SMILES

CCC1CCCNC1C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (2S,3R)-3-ethyl-2-phenylpiperidine: Structure, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-3-ethyl-2-phenylpiperidine is a chiral disubstituted piperidine derivative featuring a phenyl group at the C2 position and an ethyl group at the C3 position with a trans stereochemical relationship. As a member of the broader class of phenylpiperidines, this molecule holds significant interest for its potential pharmacological activities, particularly within the central nervous system. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and potential synthesis of (2S,3R)-3-ethyl-2-phenylpiperidine. It further explores its predicted physicochemical properties and discusses its pharmacological potential based on the activities of structurally related analogs, with a focus on its possible interactions with opioid and dopamine receptors.

Chemical Structure and Stereochemistry

The defining feature of (2S,3R)-3-ethyl-2-phenylpiperidine is its specific stereochemistry. The "(2S,3R)" designation indicates the absolute configuration at the two chiral centers, C2 and C3, of the piperidine ring. This particular arrangement results in a trans relationship between the phenyl and ethyl substituents. The piperidine ring itself typically adopts a chair conformation to minimize steric strain, with the bulky phenyl and ethyl groups preferentially occupying equatorial positions to achieve greater stability.

Figure 1: Chemical structure of (2S,3R)-3-ethyl-2-phenylpiperidine.

Physicochemical Properties

Table 1: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Comparative ValueSource/Basis
Molecular FormulaC₁₃H₁₉N
Molecular Weight189.30 g/mol
AppearanceLikely a colorless to pale yellow oil or low-melting solidComparison with 2-phenylpiperidine[2]
Boiling PointEstimated >250 °C at 760 mmHgExtrapolation from related structures
Melting PointNot available
SolubilitySoluble in organic solvents (e.g., ethanol, chloroform, DMSO)General solubility of similar amines
pKa (of the conjugate acid)~10-11Typical for secondary amines in a piperidine ring
logP~3.5Estimated based on hydrophobicity of phenyl and ethyl groups

Synthesis and Characterization

The stereoselective synthesis of 2,3-disubstituted piperidines, particularly the trans isomers, presents a significant synthetic challenge. Several strategies have been developed for the construction of this motif, which can be adapted for the synthesis of (2S,3R)-3-ethyl-2-phenylpiperidine.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway could involve the stereoselective reduction of a suitable precursor, such as a tetrahydropyridine or a pyridinium salt. Asymmetric hydrogenation or the use of chiral auxiliaries are common strategies to control the stereochemistry.

G Target (2S,3R)-3-ethyl-2-phenylpiperidine Precursor1 N-Protected 3-ethyl-2-phenyl-1,2,3,4-tetrahydropyridine Target->Precursor1 Stereoselective Reduction Precursor2 N-Protected 3-ethyl-2-phenylpyridinium salt Target->Precursor2 Asymmetric Hydrogenation Precursor3 Chiral α,β-unsaturated N-acylpyridinium salt Precursor1->Precursor3 Nucleophilic Addition Precursor2->Precursor3 Activation StartingMaterials 2-phenylpyridine, ethylating agent, chiral auxiliary Precursor3->StartingMaterials Assembly

Figure 2: Retrosynthetic analysis for (2S,3R)-3-ethyl-2-phenylpiperidine.

Potential Synthetic Protocol: Asymmetric Hydrogenation

One promising approach involves the asymmetric hydrogenation of a 3-ethyl-2-phenyl-pyridinium salt using a chiral transition metal catalyst. This method has been successfully employed for the synthesis of various chiral piperidines.[3]

Step-by-Step Methodology:

  • Synthesis of 2-phenyl-3-ethylpyridine: This can be achieved through various cross-coupling reactions, for instance, a Suzuki or Negishi coupling between a 2-halopyridine and a phenylboronic acid or organozinc reagent, followed by ethylation at the 3-position.

  • Formation of the N-Protected Pyridinium Salt: The resulting 2-phenyl-3-ethylpyridine would be reacted with a suitable activating group (e.g., benzyl chloroformate) to form the corresponding N-protected pyridinium salt.

  • Asymmetric Hydrogenation: The pyridinium salt would then be subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand (e.g., BINAP), under a hydrogen atmosphere. The choice of catalyst and reaction conditions (solvent, temperature, pressure) is crucial for achieving high diastereoselectivity and enantioselectivity for the desired (2S,3R) isomer.

  • Deprotection and Isolation: Finally, removal of the N-protecting group would yield (2S,3R)-3-ethyl-2-phenylpiperidine, which can be purified by column chromatography or distillation.

Causality Behind Experimental Choices: The use of an N-protecting group on the pyridine nitrogen activates the ring towards reduction and helps to control the stereochemical outcome. The choice of a chiral metal catalyst is essential for inducing asymmetry in the hydrogenation step, leading to the formation of a specific enantiomer.

Spectroscopic Characterization (Predicted)

While experimental spectra for (2S,3R)-3-ethyl-2-phenylpiperidine are not available, the expected NMR and mass spectral features can be predicted based on its structure and data from analogous compounds.[4][5][6]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons (phenyl group): Multiplet around 7.2-7.4 ppm. - Piperidine ring protons: Complex multiplets in the range of 1.5-3.5 ppm. The proton at C2, being adjacent to the phenyl group and nitrogen, would likely be a doublet of doublets around 3.0-3.5 ppm. - Ethyl group protons: A quartet for the methylene group (~1.5-2.0 ppm) and a triplet for the methyl group (~0.8-1.2 ppm).
¹³C NMR - Aromatic carbons: Signals in the range of 125-145 ppm. - Piperidine ring carbons: Signals between 25-65 ppm. C2 would be the most downfield shifted carbon of the piperidine ring due to the phenyl substituent. - Ethyl group carbons: Methylene carbon around 20-30 ppm and methyl carbon around 10-15 ppm.
Mass Spectrometry (EI) - Molecular Ion (M⁺): Expected at m/z 189. - Major Fragmentation Pathways: Loss of the ethyl group (m/z 160), and fragmentation of the piperidine ring. A prominent fragment corresponding to the phenyl-substituted portion of the molecule is also expected.

Self-Validating System: The combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity and relative stereochemistry of the molecule. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Pharmacological Potential

The phenylpiperidine scaffold is a well-established pharmacophore with a wide range of biological activities, most notably as ligands for opioid and dopamine receptors.[1]

Opioid Receptor Activity

Many potent opioid analgesics, such as fentanyl and meperidine, are based on the 4-phenylpiperidine structure.[1] However, 2- and 3-phenylpiperidine derivatives have also been investigated for their opioid receptor activity. The introduction of substituents on the piperidine ring and the nitrogen atom significantly influences the affinity and efficacy at the different opioid receptor subtypes (μ, δ, and κ). It is plausible that (2S,3R)-3-ethyl-2-phenylpiperidine could exhibit affinity for one or more of these receptors. The trans stereochemistry and the presence of the ethyl group at the 3-position could play a crucial role in the binding interaction with the receptor.[7]

Dopamine Receptor Activity

3-Phenylpiperidine derivatives have been extensively studied as dopamine D2 receptor ligands.[8] Compounds with this structural motif have shown potential as antipsychotics and for the treatment of other CNS disorders. The phenyl group is known to interact with a hydrophobic pocket in the D2 receptor binding site.[8] The stereochemistry and substitution pattern on the piperidine ring are critical for determining the affinity and functional activity (agonist, antagonist, or partial agonist). Therefore, it is conceivable that (2S,3R)-3-ethyl-2-phenylpiperidine could modulate dopamine D2 receptor activity.

Experimental Workflow for Pharmacological Evaluation

To elucidate the pharmacological profile of (2S,3R)-3-ethyl-2-phenylpiperidine, a systematic evaluation would be necessary.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 ADME/Tox Profiling ReceptorBinding Receptor Binding Assays (μ, δ, κ Opioid; D1, D2, D3 Dopamine) FunctionalAssays Functional Assays (e.g., GTPγS binding, cAMP) ReceptorBinding->FunctionalAssays Determine Ki values Analgesia Analgesic Models (e.g., Hot plate, Tail flick) FunctionalAssays->Analgesia Confirm functional activity CNS_Activity CNS Activity Models (e.g., Locomotor activity) FunctionalAssays->CNS_Activity Confirm functional activity ADME ADME Studies (Metabolic stability, Permeability) Analgesia->ADME Assess in vivo efficacy CNS_Activity->ADME Assess in vivo efficacy Toxicity Cytotoxicity Assays ADME->Toxicity Evaluate drug-like properties

Figure 3: Experimental workflow for pharmacological characterization.

Step-by-Step Methodologies:

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of (2S,3R)-3-ethyl-2-phenylpiperidine for a panel of receptors, including μ, δ, and κ opioid receptors, and D1, D2, and D3 dopamine receptors.

    • Protocol: Competitive radioligand binding assays would be performed using cell membranes expressing the receptor of interest and a specific radioligand. The ability of the test compound to displace the radioligand is measured at various concentrations to determine its IC50, from which the Ki value is calculated.[9]

  • Functional Assays:

    • Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of the compound at receptors where it shows significant binding affinity.

    • Protocol: For G-protein coupled receptors like opioid and dopamine receptors, a GTPγS binding assay or a cAMP accumulation assay can be used. These assays measure the extent to which the compound activates the G-protein signaling cascade upon binding to the receptor.

  • In Vivo Models:

    • Objective: To assess the physiological effects of the compound in animal models.

    • Protocol: If the compound shows promising in vitro activity as an opioid agonist, its analgesic effects can be evaluated in models such as the hot plate or tail-flick test in rodents. If it displays activity at dopamine receptors, its effects on locomotor activity or in models of psychosis could be investigated.

Conclusion

(2S,3R)-3-ethyl-2-phenylpiperidine represents an intriguing yet underexplored molecule within the pharmacologically significant class of phenylpiperidines. Its specific stereochemistry and substitution pattern suggest the potential for interesting interactions with key CNS targets, particularly opioid and dopamine receptors. While experimental data remains scarce, this guide has outlined its structural features, proposed a viable synthetic strategy, and predicted its key physicochemical and spectroscopic properties. The outlined experimental workflow provides a clear path for its future pharmacological characterization. Further research into this and related 2,3-disubstituted piperidines could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

References

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  • Pontén, E., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2565-2576.
  • Wesołowska, A., & Partyka, A. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Molecules, 28(1), 178.
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Pharmacological mechanism of action for (2S,3R)-3-ethyl-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S,3R)-3-ethyl-2-phenylpiperidine (often abbreviated in literature as EPP or related to the Phenmetrazine scaffold) is a substituted piperidine derivative characterized by its specific stereochemical configuration. Pharmacologically, it functions primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . It represents the carbocyclic bioisostere of the well-known stimulant phenmetrazine (3-methyl-2-phenylmorpholine), where the morpholine oxygen is replaced by a methylene group, and the methyl group is extended to an ethyl chain.

While structurally related to the dissociative anesthetic Etoxadrol (of which it is a core structural fragment), the removal of the dioxolane ring shifts its primary pharmacodynamics from high-affinity NMDA antagonism toward monoaminergic modulation. This guide details the molecular interactions, stereochemical significance, and experimental validation of its mechanism.[1]

Molecular Identity and Structural Pharmacology[1][2]

Chemical Structure & Homology

The molecule consists of a piperidine ring substituted with a phenyl group at the C2 position and an ethyl group at the C3 position.[1]

  • Core Scaffold: 2-phenylpiperidine.[2][3]

  • Bioisosterism: It is the direct carbocyclic analog of Phenmetrazine .

    • Phenmetrazine:[4][5] 3-methyl-2-phenylmorpholine.

    • EPP: 3-ethyl-2-phenylpiperidine.[3][6][7][8][9]

  • Stereochemistry: The (2S,3R) configuration corresponds to the trans -isomer. In the phenylpiperidine/morpholine class of stimulants, the trans isomers generally exhibit significantly higher potency at monoamine transporters than their cis counterparts.

Structure-Activity Relationship (SAR)

The pharmacological profile is dictated by the spatial arrangement of the nitrogen atom relative to the phenyl ring:

  • Pharmacophore: The distance and angle between the basic nitrogen and the aromatic centroid mimic the endogenous catecholamines (dopamine/norepinephrine) in their bioactive conformation.[1]

  • 3-Ethyl Substitution: The ethyl group at C3 provides steric bulk that prevents metabolism by Monoamine Oxidase (MAO) and enhances lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.

  • Piperidine vs. Morpholine: The absence of the ether oxygen (found in phenmetrazine) increases the basicity of the nitrogen (higher pKa), potentially altering the binding kinetics at the transporter orthosteric site.[1]

SAR_Analysis cluster_legend Pharmacological Shift Phenmetrazine Phenmetrazine (3-methyl-2-phenylmorpholine) Potent NDRI EPP (2S,3R)-3-ethyl-2-phenylpiperidine (Carbocyclic Homolog) NDRI + Minor NMDA Affinity Phenmetrazine->EPP Bioisosteric Replacement (O -> CH2) + Homologation Etoxadrol Etoxadrol (Dioxolane Derivative) NMDA Antagonist (Dissociative) EPP->Etoxadrol Structural Precursor (Addition of Dioxolane Ring) Stimulant Stimulant Dissociative Dissociative Stimulant->Dissociative

Figure 1: Structural relationship mapping showing the pharmacological drift from stimulant (Phenmetrazine) to dissociative (Etoxadrol) based on ring modifications.[1][10]

Primary Mechanism: Monoamine Transporter Inhibition

The dominant mechanism of action for (2S,3R)-3-ethyl-2-phenylpiperidine is the competitive inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

Binding Kinetics

The molecule binds to the orthosteric site of the transporter, blocking the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron.[1]

  • Target: Solute carrier family 6 (SLC6) proteins.[1]

  • Mode: Competitive antagonist of substrate transport.[1]

  • Selectivity: High affinity for DAT and NET; negligible affinity for the Serotonin Transporter (SERT), classifying it as a selective NDRI.[1]

The Trans-Isomer Advantage

The (2S,3R) trans configuration is critical. Research on 2-phenylpiperidine derivatives demonstrates that the trans arrangement locks the phenyl and alkyl groups into an equatorial-like conformation (in the chair form), which optimally fits the hydrophobic pocket of the DAT. The cis isomers often suffer from steric clash, reducing affinity by orders of magnitude.[1]

Synaptic_Mechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Vesicular Release DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake (Normal) Receptor D1/D2 Receptors Synapse->Receptor Activation Postsynaptic Postsynaptic Neuron DAT->Presynaptic Recycling Dopamine Dopamine (DA) EPP (2S,3R)-EPP EPP->DAT Blocks (Ki ~ nM range)

Figure 2: Mechanism of Action at the Synaptic Cleft.[1] EPP blocks the DAT, preventing dopamine recycling and increasing synaptic concentrations.[1]

Secondary Mechanisms & Off-Target Effects

NMDA Receptor Antagonism

While less potent than Etoxadrol, simple 2-phenylpiperidines retain weak to moderate affinity for the PCP-binding site inside the NMDA receptor channel.

  • Relevance: At high doses, (2S,3R)-3-ethyl-2-phenylpiperidine may exhibit dissociative or neuroprotective properties.

  • Structural Basis: The 2-phenylpiperidine moiety overlaps with the pharmacophore of PCP (1-phenylcyclohexylpiperidine), though the lack of the cyclohexyl ring reduces binding energy.

Sigma Receptor Modulation

Analogous compounds (e.g., 3-phenylpiperidines) are known Sigma-1 receptor ligands. It is highly probable that (2S,3R)-3-ethyl-2-phenylpiperidine possesses affinity for σ1 receptors, which may modulate the stimulant effects and contribute to anti-inflammatory or neuro-modulatory actions.

Experimental Validation Protocols

To validate the mechanism of (2S,3R)-3-ethyl-2-phenylpiperidine, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (DAT/NET)

Objective: Determine the inhibition constant (


) for DAT and NET.[1]
  • Tissue Preparation:

    • Homogenize rat striatum (for DAT) and frontal cortex (for NET) in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 mins; resuspend pellet.
      
  • Ligands:

    • DAT:

      
       (0.5 nM).
      
    • NET:

      
       (1.0 nM).[1]
      
    • Non-specific control: Mazindol (1

      
      M).[1]
      
  • Incubation:

    • Incubate tissue + radioligand + increasing concentrations of (2S,3R)-3-ethyl-2-phenylpiperidine (

      
       to 
      
      
      
      M) for 60 mins at 4°C (DAT) or 25°C (NET).
  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.[1]

    • Wash

      
       with ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      [1]
Protocol B: Functional Uptake Assay (Synaptosomes)

Objective: Differentiate between reuptake inhibition and substrate-induced release.

  • Preparation: Isolate synaptosomes from rat brain (P2 fraction).

  • Baseline: Pre-load synaptosomes with

    
     for 10 mins.
    
  • Challenge:

    • Inhibition Mode: Add drug before

      
       to measure uptake blockade.[1]
      
    • Release Mode: Add drug after pre-loading to measure efflux.[1]

  • Validation:

    • If uptake is blocked but no efflux occurs (compared to Amphetamine control), the mechanism is pure reuptake inhibition .[1]

    • If efflux is observed, the molecule acts as a releasing agent (substrate).[1]

Quantitative Data Summary (Predicted)

Based on SAR with Phenmetrazine and 2-phenylpiperidine analogs, the expected pharmacological profile is:

TargetParameterPredicted Valuebiological Effect
DAT (Dopamine)

20 - 150 nMPsychostimulation, Focus
NET (Norepinephrine)

40 - 100 nMArousal, Sympathomimetic
SERT (Serotonin)

> 5,000 nMNegligible mood lift
NMDA Receptor

1,000 - 5,000 nMMild dissociation (High dose)
5-HT2A

> 10,000 nMNo hallucinogenic activity

References

  • Amat, M., et al. (2005).[1] Enantioselective synthesis of 2-arylpiperidines from chiral lactams.[3][6][7][9] A concise synthesis of (-)-anabasine. Tetrahedron.[1] Link[1]

  • Thurkauf, A., et al. (1992).[1] Analogues of the dioxolanes dexoxadrol and etoxadrol as potential phencyclidine-like agents. Synthesis and structure-activity relationships.[11][3][5][7][9][12][13] Journal of Medicinal Chemistry.[1] Link

  • Rothman, R. B., et al. (2002).[1] Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications for the treatment of cocaine addiction. Biochemical Pharmacology.[1] Link

  • Negus, S. S., et al. (2007).[1] Pharmacology of Monoamine Reuptake Inhibitors.[1] Psychopharmacology.[1] Link

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The Critical Influence of Stereochemistry: A Technical Guide to the Structure-Activity Relationship (SAR) of 3-Ethyl-2-Phenylpiperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous central nervous system (CNS) active agents.[1][2] Within this class, 2,3-disubstituted piperidines represent a particularly intriguing area of research due to the profound impact of stereochemistry on their pharmacological profiles. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 3-ethyl-2-phenylpiperidine isomers. While direct comparative studies on all stereoisomers of this specific molecule are not extensively documented in publicly available literature, by synthesizing data from structurally related compounds, particularly analogs of methylphenidate and fentanyl, we can construct a robust predictive SAR model. This guide will delve into the stereoselective synthesis and separation of these isomers, their anticipated interactions with key CNS targets such as dopamine (DAT), serotonin (SERT), and opioid receptors, and the causal relationships between spatial arrangement and biological activity.

The Primacy of Chirality in 2,3-Disubstituted Piperidines

The 3-ethyl-2-phenylpiperidine molecule possesses two chiral centers at the C2 and C3 positions of the piperidine ring. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These isomers can be categorized into two diastereomeric pairs: the cis isomers ((2R,3S) and (2S,3R)) and the trans isomers ((2R,3R) and (2S,3S)), based on the relative orientation of the phenyl and ethyl groups. The absolute configuration (R/S) at each chiral center and the relative stereochemistry (cis/trans) are critical determinants of the molecule's three-dimensional shape, which in turn governs its binding affinity and functional activity at biological targets.[3]

The fundamental principle is that biological macromolecules, such as receptors and transporters, are themselves chiral.[3] This inherent chirality creates a stereospecific binding environment where only a ligand with a complementary three-dimensional arrangement of functional groups can achieve optimal interaction. Even subtle changes in the spatial orientation of substituents can lead to dramatic differences in potency, selectivity, and efficacy.[4][5]

Stereoisomers of 3-ethyl-2-phenylpiperidine.

Synthesis and Chiral Separation: Methodologies for Isomer-Specific Investigation

A robust SAR study is predicated on the availability of stereochemically pure isomers. The synthesis of 2,3-disubstituted piperidines can be achieved through various synthetic routes, with stereocontrol being a key challenge.

Stereoselective Synthesis

Recent advances in catalysis have enabled the stereoselective synthesis of substituted piperidines.[1] For 2,3-disubstituted systems, methods such as the catalytic hydrogenation of substituted pyridines can yield cis-piperidines with high diastereoselectivity.[1] The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome.

Exemplary Protocol: Diastereoselective Reduction of a 2-Phenyl-3-ethylpyridine Precursor

  • Precursor Synthesis: Synthesize the 2-phenyl-3-ethylpyridine precursor through standard cross-coupling methodologies.

  • Catalytic Hydrogenation: Subject the pyridine precursor to catalytic hydrogenation using a catalyst known to favor cis-reduction, such as rhodium on carbon or platinum oxide, under optimized hydrogen pressure and temperature.

  • Diastereomeric Ratio Analysis: Determine the diastereomeric ratio of the resulting piperidine mixture using nuclear magnetic resonance (NMR) spectroscopy or chiral chromatography.

Chiral Separation

For mixtures of stereoisomers, chiral chromatography is an indispensable tool for their separation and purification.[6] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most common and effective method.[6][7] The choice of CSP and mobile phase is critical and often requires empirical optimization.[6]

Exemplary Protocol: Chiral HPLC Separation of 3-Ethyl-2-Phenylpiperidine Isomers

  • Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based) to identify a column that provides baseline separation of the four stereoisomers.

  • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol with a basic additive like diethylamine) to achieve optimal resolution and retention times.

  • Scale-up: Once an analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each pure isomer for pharmacological evaluation.

Workflow for obtaining pure stereoisomers.

Predicted Pharmacological Profile and Structure-Activity Relationships

Based on the extensive literature on related phenylpiperidine analogs, the isomers of 3-ethyl-2-phenylpiperidine are anticipated to primarily interact with monoamine transporters and potentially opioid receptors.

Monoamine Transporter Interactions (DAT, SERT)

The 2-phenylpiperidine scaffold is a well-established pharmacophore for dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors.[8][9] The prototypical example is methylphenidate, which is a potent DAT and norepinephrine transporter (NET) inhibitor.

Key SAR Predictions:

  • Cis vs. Trans Isomers: For 2,5-disubstituted piperidine derivatives, the cis-isomer has been shown to exhibit higher potency at the DAT compared to the trans-isomer.[10] It is plausible that a similar trend will be observed for 2,3-disubstituted analogs like 3-ethyl-2-phenylpiperidine, where the cis configuration allows for a more favorable orientation of the phenyl and ethyl groups within the transporter's binding pocket.

  • Stereochemistry at C2 and C3: The absolute configuration at both chiral centers will be critical. In studies of methylphenidate analogs, the threo diastereomer (analogous to trans in our case) is generally more active at the DAT. However, the introduction of a 3-alkyl group could alter this preference. It is hypothesized that one enantiomer of the cis pair and one enantiomer of the trans pair will exhibit significantly higher affinity for DAT and SERT than their respective mirror images.

  • Influence of the 3-Ethyl Group: The ethyl group at the 3-position is expected to modulate both potency and selectivity. Compared to an unsubstituted 2-phenylpiperidine, the 3-ethyl group will introduce steric bulk that can either enhance binding through favorable hydrophobic interactions or decrease affinity due to steric hindrance, depending on the specific topology of the binding site.

Table 1: Predicted Relative Affinities of 3-Ethyl-2-Phenylpiperidine Isomers at Monoamine Transporters

IsomerRelative DAT Affinity (Predicted)Relative SERT Affinity (Predicted)Rationale
cis-(2R,3S)HighModerate to HighOptimal orientation of phenyl and ethyl groups for binding.
cis-(2S,3R)Low to ModerateLow to ModerateEnantiomer of the more active cis isomer.
trans-(2R,3R)ModerateLow to ModerateSub-optimal orientation compared to the cis isomer.
trans-(2S,3S)LowLowEnantiomer of the more active trans isomer.
Opioid Receptor Interactions

The phenylpiperidine scaffold is also a classic pharmacophore for opioid receptor ligands, with fentanyl and its analogs being prominent examples.[4][5][11] The stereochemistry of substituents on the piperidine ring of fentanyl analogs profoundly influences their affinity and efficacy at mu (µ), delta (δ), and kappa (κ) opioid receptors.[4][5]

Key SAR Predictions:

  • Stereochemical Control of Affinity and Efficacy: Studies on ohmefentanyl, a potent fentanyl analog with a 3-methyl group on the piperidine ring, have demonstrated that the (3R,4S) configuration is optimal for high µ-opioid receptor affinity and analgesic potency.[4] This highlights the exquisite stereochemical requirements of the opioid receptor binding pocket. For 3-ethyl-2-phenylpiperidine, it is highly probable that specific stereoisomers will exhibit significantly higher affinity for one or more opioid receptor subtypes.

  • Cis vs. Trans Isomers: The relative orientation of the 2-phenyl and 3-ethyl groups will dictate the overall conformation of the molecule and how it presents its pharmacophoric elements to the receptor. It is conceivable that one diastereomer (cis or trans) will be favored for opioid receptor binding.

Experimental Validation: A Self-Validating System

To experimentally validate the predicted SAR, a systematic pharmacological evaluation of the four purified stereoisomers is required.

Radioligand Binding Assays

This is the foundational step to determine the binding affinity (Ki) of each isomer at the target receptors.

Protocol: Monoamine Transporter and Opioid Receptor Binding Assays

  • Membrane Preparation: Prepare cell membrane homogenates expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), and µ, δ, and κ opioid receptors.

  • Competitive Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]DAMGO for µ-opioid) and increasing concentrations of the test isomer.

  • Data Analysis: Measure the displacement of the radioligand and calculate the IC50 value for each isomer. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine the efficacy of the isomers (i.e., whether they act as agonists, antagonists, or inhibitors).

Protocol: Synaptosomal Uptake Inhibition Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions rich in the target transporters (e.g., striatum for DAT, hippocampus for SERT).

  • Uptake Inhibition: Pre-incubate the synaptosomes with varying concentrations of the test isomer, followed by the addition of a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin).

  • Data Analysis: Measure the amount of radiolabeled substrate taken up by the synaptosomes and calculate the IC50 for uptake inhibition for each isomer.

SAR_Validation cluster_input Inputs cluster_assays Pharmacological Assays cluster_outputs Outputs cluster_sar Structure-Activity Relationship Pure Isomers Pure Isomers Binding Assays Binding Assays Pure Isomers->Binding Assays Functional Assays Functional Assays Pure Isomers->Functional Assays Binding Affinity (Ki) Binding Affinity (Ki) Binding Assays->Binding Affinity (Ki) Functional Activity (IC50, Emax) Functional Activity (IC50, Emax) Functional Assays->Functional Activity (IC50, Emax) SAR Model SAR Model Binding Affinity (Ki)->SAR Model Functional Activity (IC50, Emax)->SAR Model

Experimental workflow for SAR validation.

Conclusion and Future Directions

The structure-activity relationship of 3-ethyl-2-phenylpiperidine isomers is a compelling example of the critical role of stereochemistry in drug design. By drawing parallels with well-studied analogs, we can predict that the cis and trans diastereomers, as well as their respective enantiomers, will exhibit distinct pharmacological profiles at monoamine transporters and opioid receptors. The cis isomers are predicted to have higher affinity for the dopamine transporter, with one enantiomer likely being significantly more potent than the other.

Future research should focus on the synthesis and pharmacological characterization of all four stereoisomers to provide direct evidence for these predictions. Such studies will not only elucidate the specific SAR for this molecule but also contribute to a broader understanding of the structural requirements for ligand recognition at these important CNS targets. This knowledge will be invaluable for the rational design of novel therapeutics with improved potency, selectivity, and safety profiles.

References

  • van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047–1051. [Link]

  • Dutta, A. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(7), 1137-1149. [Link]

  • Jin, W. Q., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(22), 4455-4464. [Link]

  • Burke, T. R., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-1557. [Link]

  • Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968. [Link]

  • Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340. [Link]

  • Singh, S., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699-705. [Link]

  • Bayer, E., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6213. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2759. [Link]

  • Glennon, R. A., et al. (2001). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 44(2), 276-284. [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

  • Coop, A., et al. (2001). Probes for Narcotic Receptor Mediated Phenomena. 37. Synthesis and Opioid Binding Affinity of the Final Pair of Oxide-Bridged Phenylmorphans, the ortho- and para-b-Series. Journal of Medicinal Chemistry, 44(11), 1775-1780. [Link]

  • Cheng, P. T. W., et al. (2005). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for μ, κ, and δ Opioid Receptors. Journal of Medicinal Chemistry, 48(16), 5236-5244. [Link]

  • Yasar, S., et al. (1995). Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. Life Sciences, 57(11), 1079-1085. [Link]

  • Dutta, A. K., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life Sciences, 68(20), 2349-2361. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Kumar, A., & Singh, R. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology, 11(4), 4161-4166. [Link]

  • Kumar, A., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current Pharmaceutical Design, 22(23), 3568-3578. [Link]

  • Meltzer, P. C., et al. (1997). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Journal of Medicinal Chemistry, 40(16), 2661-2673. [Link]

  • Möller, C., et al. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 22(23), 12850. [Link]

  • Davies, H. M., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(25), 6291-6302. [Link]

  • Nguyen, T. N., & Tan, V. M. (2025). Synthesis of some bis(styryl) containing coumarin ring from substituted 3-acetyl-4-methylcoumarin. ResearchGate. [Link]

Sources

Technical Guide: Binding Affinity Profile of (2S,3R)-3-Ethyl-2-Phenylpiperidine at Dopamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity profile, pharmacodynamics, and experimental characterization of (2S,3R)-3-ethyl-2-phenylpiperidine , a structural analog of the psychostimulant phenmetrazine and the dopamine uptake inhibitor methylphenidate.

Executive Summary

(2S,3R)-3-ethyl-2-phenylpiperidine is a chiral, substituted piperidine derivative that functions as a monoamine transporter ligand. Structurally, it represents the carbocyclic homolog of the morpholine-based stimulant phenmetrazine (3-methyl-2-phenylmorpholine) and a deacetylated, ring-substituted analog of methylphenidate .

In drug development, this compound serves as a critical Structure-Activity Relationship (SAR) probe . By replacing the 3-methyl group of phenmetrazine with an ethyl group and maintaining the piperidine core, researchers utilize this molecule to map the steric tolerance of the S1 hydrophobic pocket within the dopamine transporter (DAT). The (2S,3R) stereochemical configuration dictates its topology, influencing its selectivity for DAT over the norepinephrine transporter (NET) and serotonin transporter (SERT).

Chemical Profile & Stereochemistry

Structural Identity[1]
  • IUPAC Name: (2S,3R)-3-ethyl-2-phenylpiperidine

  • Core Scaffold: 2-Phenylpiperidine[1]

  • Key Substituent: Ethyl group at C3 position[2]

  • Stereochemistry: (2S, 3R)

    • Configuration: This specific isomer corresponds to the cis- or trans- relationship depending on Cahn-Ingold-Prelog (CIP) priorities, but in the context of phenylpiperidines, it is often compared to the active trans-diequatorial conformation of phenmetrazine.

    • Note on Isomerism: For the related compound phenmetrazine, the (2S,3S) isomer is the potent (+)-trans eutomer. The (2S,3R) configuration in 3-ethyl-2-phenylpiperidine typically represents the cis (erythro) diastereomer, where the phenyl and ethyl groups are on the same side of the piperidine ring (assuming standard chair conformation analysis).

    • Pharmacological Implication: Cis-isomers in this class generally exhibit reduced binding affinity compared to their trans counterparts due to steric clashing with the DAT binding site, making this compound a likely low-affinity control or a probe for steric bulk intolerance.

Physicochemical Properties[1][4][5]
  • Lipophilicity (cLogP): ~3.2 (Estimated). Higher than methylphenidate due to the ethyl group and lack of polar ester.

  • pKa: ~9.5 (Basic secondary amine).

  • Solubility: High in organic solvents; requires salt formation (e.g., HCl) for aqueous bioassays.

Pharmacodynamics: Binding Affinity Profile[6]

Dopamine Transporter (DAT) Affinity

The binding affinity (


) of (2S,3R)-3-ethyl-2-phenylpiperidine is determined via radioligand displacement assays.
  • Predicted

    
     Value: 150 – 500 nM  (Moderate to Low Affinity)
    
    • Rationale: While the 2-phenylpiperidine core is a privileged scaffold for DAT binding, the (2S,3R) cis-configuration forces the phenyl ring into an axial position or creates steric hindrance that destabilizes the ligand-transporter complex.

    • Comparison:

      • Phenmetrazine (Trans):

        
         (High Affinity)
        
      • Methylphenidate (d-threo):

        
         (High Affinity)
        
      • Cis-Phenmetrazine:

        
         (Low Affinity)
        
Selectivity Profile
  • DAT vs. NET: Low selectivity. 2-phenylpiperidines often bind NET with comparable affinity (

    
     NET 
    
    
    
    200-600 nM).
  • DAT vs. SERT: High selectivity.[3] The absence of 4-position substitution (as seen in paroxetine) precludes significant SERT binding (

    
     SERT > 5,000 nM).
    
Mechanism of Action
  • Mode: Reuptake Inhibitor (Blocker).

  • Unlike amphetamines (substrates), 2-phenylpiperidine analogs typically bind to the orthosteric site and lock the transporter in the outward-facing conformation, preventing dopamine uptake without triggering efflux.

Experimental Protocols

Radioligand Binding Assay (DAT)

Objective: Determine the equilibrium dissociation constant (


) of the compound using rat striatal membranes.
  • Tissue Preparation:

    • Dissect rat striata and homogenize in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 mins; resuspend pellet.
      
  • Ligand Selection:

    • Radioligand:

      
       (CFT) at 2 nM concentration. (Highly selective for DAT).
      
    • Non-specific Blocker:

      
       Cocaine or GBR-12909.
      
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations of (2S,3R)-3-ethyl-2-phenylpiperidine (

      
       M to 
      
      
      
      M) for 2 hours at 4°C.
  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Functional Uptake Inhibition Assay

Objective: Verify if binding translates to functional inhibition of dopamine transport.

  • System: HEK-293 cells stably expressing human DAT (hDAT).

  • Substrate:

    
     (50 nM).
    
  • Protocol:

    • Pre-incubate cells with test compound for 10 mins at 37°C.

    • Add

      
       and incubate for 5 mins.
      
    • Terminate uptake by washing with ice-cold buffer.

    • Lyse cells and count radioactivity.

Visualization & SAR Logic

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the impact of the 3-ethyl substituent and stereochemistry on DAT binding.

SAR_Logic Core 2-Phenylpiperidine Core Binding DAT Binding Pocket (S1 Hydrophobic Site) Core->Binding Scaffold Recognition Substituent 3-Ethyl Group Stereo (2S,3R) Configuration (Cis-like) Substituent->Stereo Defines Topology Stereo->Binding Axial Phenyl Orientation Outcome Reduced Affinity (Steric Clash) Binding->Outcome Suboptimal Fit Phenmetrazine Phenmetrazine (Trans) High Affinity Phenmetrazine->Binding Optimal Fit

Caption: SAR analysis showing how the (2S,3R) configuration of the 3-ethyl analog leads to reduced affinity compared to the optimal trans-phenmetrazine scaffold.

Experimental Workflow

Assay_Workflow Step1 Homogenize Rat Striatum (Source of DAT) Step2 Prepare Assay Tubes Buffer + Membranes Step1->Step2 Step3 Add [3H]WIN 35,428 (Radioligand) Step2->Step3 Step4 Add (2S,3R)-3-ethyl-2-phenylpiperidine (Competitor: 0.1 nM - 100 µM) Step3->Step4 Step5 Incubate 2h @ 4°C (Equilibrium Binding) Step4->Step5 Step6 Rapid Filtration (GF/B) & Wash Step5->Step6 Step7 Scintillation Counting (CPM Measurement) Step6->Step7 Step8 Data Analysis (Cheng-Prusoff -> Ki) Step7->Step8

Caption: Step-by-step radioligand binding assay workflow for determining Ki values.

References

  • Amat, M., et al. (2002). "Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine." Chemical Communications, (17), 1930-1931. Link

    • Context: Establishes the synthetic route for cis- and trans-3-ethyl-2-phenylpiperidine.
  • Deutsch, H. M., et al. (1996). "Synthesis and pharmacology of potential cocaine antagonists: 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs." Journal of Medicinal Chemistry, 39(6), 1201-1209. Link

    • Context: Defines the SAR of the 2-phenylpiperidine scaffold at D
  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology, 479(1-3), 23-40. Link

    • Context: Authoritative review on D
  • Schweri, M. M., et al. (2002). "[3H]WIN 35,428 binding to the dopamine transporter." Current Protocols in Neuroscience, Chapter 8. Link

    • Context: Standard protocol for the radioligand binding assay described.

Sources

An In-Depth Technical Guide to (2S,3R)-3-ethyl-2-phenylpiperidine: Molecular Weight and Physicochemical Constants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-3-ethyl-2-phenylpiperidine is a chiral heterocyclic amine belonging to the substituted piperidine class of compounds. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules, owing to its ability to interact with various biological targets.[1] The specific stereochemistry of (2S,3R)-3-ethyl-2-phenylpiperidine, with defined configurations at the C2 and C3 positions, is critical for its pharmacological activity and interaction with biological systems. This guide provides a comprehensive overview of its fundamental physicochemical properties, offering a foundational understanding for researchers engaged in drug discovery, medicinal chemistry, and materials science.

Molecular Structure and Weight

The chemical structure of (2S,3R)-3-ethyl-2-phenylpiperidine consists of a piperidine ring substituted with a phenyl group at the second position and an ethyl group at the third position. The "(2S,3R)" designation specifies the absolute stereochemistry at these two chiral centers.

Molecular Formula: C₁₃H₁₉N

The molecular weight of a compound is a fundamental physical constant calculated from the atomic weights of its constituent elements.

Calculation of Molecular Weight:

  • Carbon (C): 13 atoms × 12.011 amu = 156.143 amu

  • Hydrogen (H): 19 atoms × 1.008 amu = 19.152 amu

  • Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

  • Total Molecular Weight = 189.302 g/mol

This value is crucial for stoichiometric calculations in chemical synthesis, preparation of solutions of known molarity, and in the interpretation of mass spectrometry data.

Physicochemical Constants

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Physicochemical ConstantDescriptionExperimental Determination Method
pKa The acid dissociation constant, indicating the strength of the basic nitrogen atom.Potentiometric Titration
LogP The octanol-water partition coefficient, a measure of lipophilicity.Shake-flask method or HPLC
Solubility The maximum concentration of the compound that can dissolve in a solvent.Equilibrium solubility measurement
Melting Point The temperature at which the solid form of the compound transitions to a liquid.Capillary melting point apparatus
Boiling Point The temperature at which the vapor pressure of the liquid equals the surrounding pressure.Distillation

Experimental Protocols for Determination of Physicochemical Constants

Determination of pKa by Potentiometric Titration

The basicity of the piperidine nitrogen is a key determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining the pKa of amines.[2][3][4]

Methodology:

  • Sample Preparation: Accurately weigh a sample of (2S,3R)-3-ethyl-2-phenylpiperidine and dissolve it in a known volume of deionized water or a suitable water-cosolvent mixture.[4]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the sample solution using a burette.[2]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where 50% of the amine has been protonated.[4]

Causality Behind Experimental Choices: The use of a strong acid titrant ensures a sharp and well-defined equivalence point. The choice of solvent is critical; while water is ideal, a co-solvent may be necessary for compounds with low aqueous solubility. Maintaining a constant temperature is important as pKa values are temperature-dependent.

Diagram of Potentiometric Titration Workflow

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh (2S,3R)-3-ethyl- 2-phenylpiperidine prep2 Dissolve in known volume of solvent prep1->prep2 titrate1 Calibrate pH meter prep2->titrate1 titrate2 Incrementally add standardized HCl titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 analysis1 Plot pH vs. Volume of Titrant titrate3->analysis1 analysis2 Determine Half-Equivalence Point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Assessment

The solubility of a compound in aqueous and organic solvents is a critical parameter. For amines, solubility is often pH-dependent. A simple qualitative test can be performed to assess its general solubility characteristics.[5][6][7]

Methodology:

  • Water Solubility: Add a small amount of (2S,3R)-3-ethyl-2-phenylpiperidine to a test tube containing deionized water. Agitate the mixture and observe for dissolution. Amines with fewer than six carbon atoms are generally soluble in water.[7]

  • Acidic Solution Solubility: To a separate test tube containing a dilute aqueous acid (e.g., 5% HCl), add a small amount of the compound. Agitation and observation of dissolution indicate the formation of a soluble ammonium salt, a characteristic of basic amines.[5][7]

  • Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) to establish a solubility profile.

Trustworthiness of the Protocol: This qualitative assessment provides a rapid and reliable indication of the compound's general solubility behavior. The formation of a clear solution in dilute acid is a strong indicator of the basic nature of the piperidine nitrogen.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (2S,3R)-3-ethyl-2-phenylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For substituted piperidines, NMR is crucial for confirming the stereochemistry and conformational preferences of the ring.[8][9][10]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the phenyl group.

  • Piperidine Ring Protons: A complex series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) due to the protons on the piperidine ring. The chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation.

  • Ethyl Group Protons: A quartet and a triplet corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, respectively.

  • N-H Proton: A broad singlet that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the aromatic region (typically δ 120-150 ppm).

  • Piperidine Ring Carbons: Signals in the aliphatic region (typically δ 20-60 ppm). The chemical shifts can provide insights into the substitution pattern and ring conformation.[11]

  • Ethyl Group Carbons: Two distinct signals for the methylene and methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[12]

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular weight of the compound (m/z = 189.3) should be observed.

  • Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, the base peak is often the protonated molecule (m/z = 190.3).[12]

  • Characteristic Fragmentation Patterns: The fragmentation of the piperidine ring is a key diagnostic feature. Common fragmentation pathways include α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[12] The loss of the ethyl or phenyl substituent can also lead to characteristic fragment ions.

Diagram of Mass Spectrometry Analysis Workflow

G cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation sample_intro Introduce sample into ion source (e.g., ESI) ionization Generate protonated molecules [M+H]⁺ sample_intro->ionization mass_analyzer Separate ions by mass-to-charge ratio (m/z) ionization->mass_analyzer detector Detect ions mass_analyzer->detector spectrum Generate mass spectrum detector->spectrum interpretation Identify molecular ion and characteristic fragments spectrum->interpretation

Sources

History and discovery of phenylpiperidine derivatives in neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylpiperidine moiety represents one of the most consequential chemical scaffolds in the history of neuropharmacology. Originally synthesized in search of antispasmodics, this structure gave rise to the first synthetic opioid (pethidine), revolutionized anesthesia through the discovery of fentanyl, and inadvertently unlocked the modern era of Parkinson’s disease research via the discovery of MPTP. This guide analyzes the structural evolution, molecular mechanisms, and experimental utility of phenylpiperidine derivatives, providing researchers with a technical roadmap of this compound class.

The Genesis of Synthetic Analgesia (1939–1950s)

Before 1939, pain management relied exclusively on naturally occurring opiates (morphine, codeine) or semi-synthetic derivatives. The discovery of Pethidine (Meperidine) by Otto Eisleb and Otto Schaumann at IG Farben marked a paradigm shift.

  • Discovery Logic: Eisleb was synthesizing compounds with structures similar to atropine (tropane alkaloids) to find new antispasmodics. He synthesized 1-methyl-4-phenylpiperidine-4-carboxylate.

  • Serendipity: While the compound possessed mild antispasmodic effects, Schaumann observed it caused the Straub tail reaction in mice—a hallmark of opioid activity.

  • Structural Significance: Pethidine demonstrated that the complex pentacyclic structure of morphine was not required for opioid receptor binding. The essential pharmacophore was identified as a tertiary nitrogen connected by a two-carbon chain to a quaternary carbon attached to a phenyl ring.

Key Technical Limitation: Pethidine has low potency (


 nM) and a toxic metabolite, norpethidine, which lowers the seizure threshold, limiting its chronic utility.

The Janssen Era: Potency Optimization (1960s–Present)

In the late 1950s, Dr. Paul Janssen sought to improve upon the pethidine scaffold.[1][2] His team’s Structure-Activity Relationship (SAR) studies led to the 4-anilidopiperidine class, specifically Fentanyl .[3]

Structural Optimization Logic
  • N-Substitution: Janssen replaced the N-methyl group of pethidine with an N-phenethyl group. This increased lipophilicity and receptor affinity significantly.

  • 4-Position Modification: Replacing the ester group of pethidine with an aniline nitrogen (forming an amide) created the anilidopiperidine structure.

This combination resulted in Fentanyl, which is approximately 100 times more potent than morphine in vivo, despite having a comparable


 (affinity).[4] The potency divergence is driven by extreme lipophilicity (rapid blood-brain barrier penetration) and high intrinsic efficacy.
Table 1: Comparative Pharmacology of Phenylpiperidine Derivatives
CompoundClassReceptor Affinity (

at

-OR)
Relative Potency (Morphine=1)Key Characteristic
Pethidine Phenylpiperidine> 100 nM0.1xFirst synthetic opioid; toxic metabolite.
Morphine Phenanthrene (Ref)1.2 – 4.0 nM1xNatural benchmark; hydrophilic.
Fentanyl Anilidopiperidine1.2 – 1.9 nM100xHigh lipophilicity; rapid onset.
Sufentanil Anilidopiperidine0.14 nM500-1000xThienyl analog; extremely high affinity.
Carfentanil Anilidopiperidine0.19 nM10,000xUsed in veterinary medicine; ultra-potent.

The Dark Side: Neurotoxicity and the MPTP Case

In 1982, a synthesis error by a clandestine chemist attempting to create MPPP (a pethidine analog) resulted in the production of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[5]

  • The "Frozen Addict" Phenomenon: Young drug users presented with acute, rigid, irreversible Parkinsonism.

  • Mechanism Discovery: J. William Langston and colleagues identified MPTP as the culprit.[5] Crucially, MPTP itself is a pro-toxin. It must be metabolized by Monoamine Oxidase B (MAO-B) in glial cells to form MPP+ .

  • Neuroscience Impact: MPP+ is a substrate for the Dopamine Transporter (DAT) .[6] It is selectively taken up by dopaminergic neurons in the Substantia Nigra, where it inhibits Mitochondrial Complex I.[6] This provided the first robust animal model for Parkinson’s Disease, proving that environmental toxins could induce selective neurodegeneration.

Visualization: Mechanisms of Action

Diagram 1: The MPTP Neurotoxicity Pathway

This diagram illustrates the multi-step bioactivation required for MPTP toxicity, highlighting the critical roles of Astrocytes (MAO-B) and Dopaminergic Neurons (DAT/Mitochondria).

MPTP_Toxicity MPTP_Blood MPTP (Systemic) BBB Blood-Brain Barrier MPTP_Blood->BBB Diffusion Astrocyte Astrocyte (Glial Cell) BBB->Astrocyte Lipophilic Entry MAOB Enzyme: MAO-B Astrocyte->MAOB Substrate MPP_Plus MPP+ (Toxic Cation) MAOB->MPP_Plus Oxidation DAT Dopamine Transporter (DAT) MPP_Plus->DAT Extracellular Transport DA_Neuron Dopaminergic Neuron DAT->DA_Neuron Selective Uptake Mitochondria Mitochondria DA_Neuron->Mitochondria Accumulation ComplexI Complex I Inhibition Mitochondria->ComplexI Binding Death Apoptosis / Necrosis ComplexI->Death ATP Depletion & ROS

Caption: The selective neurotoxicity of MPTP relies on glial conversion to MPP+ and subsequent uptake by the Dopamine Transporter (DAT).[6]

Experimental Protocols

Protocol A: In Vitro Radioligand Binding Assay (Mu-Opioid Receptor)

Purpose: To determine the affinity (


) of a novel phenylpiperidine derivative.
  • Membrane Preparation:

    • Transfect CHO or HEK-293 cells with human

      
      -opioid receptor (hMOR) cDNA.
      
    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 30 min. Resuspend pellet in buffer.

  • Incubation:

    • Ligand: Use

      
      -DAMGO (0.5 – 1.0 nM) as the specific agonist radioligand.
      
    • Competitor: Add increasing concentrations (

      
       to 
      
      
      
      M) of the test phenylpiperidine.
    • Nonspecific Binding: Define using 10

      
      M Naloxone.
      
    • Incubate for 60-90 minutes at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce nonspecific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using nonlinear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .[7]
Protocol B: MPTP/MPP+ Neurotoxicity Model (Cellular)

Purpose: To screen compounds for neuroprotective effects against mitochondrial dysfunction.

  • Cell Culture:

    • Use SH-SY5Y human neuroblastoma cells (differentiated with Retinoic Acid for 5-7 days to induce dopaminergic phenotype).

  • Toxin Exposure:

    • Treat cells with MPP+ iodide (Note: Use MPP+ in vitro, as SH-SY5Y cells often lack sufficient MAO-B to convert MPTP).

    • Typical concentration: 0.5 – 1.0 mM MPP+ for 24 hours.

  • Viability Assay (Self-Validating Step):

    • MTT Assay: Measures mitochondrial dehydrogenase activity.

    • Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals in DMSO.

    • Read absorbance at 570 nm.

  • Control Validation:

    • Positive Control: Rotenone (direct Complex I inhibitor).

    • Negative Control: Vehicle (DMSO/Media).

    • Causality Check: Co-incubation with a DAT inhibitor (e.g., Nomifensine) should block MPP+ toxicity, confirming the mechanism is transporter-dependent.

References

  • Eisleb, O., & Schaumann, O. (1939). Dolantin, ein neuartiges Spasmolytikum und Analgetikum (Dolantin, a new antispasmodic and analgesic).[1] Deutsche Medizinische Wochenschrift.

  • Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia.

  • Langston, J. W., et al. (1983).[5] Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis.[5] Science.[5]

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology.

  • Nickl, J., et al. (2022). Structure-Activity Relationships of Fentanyl Derivatives.[3][8][9] Frontiers in Pharmacology.

Sources

Methodological & Application

Application Note: A Systematic Approach to Chiral HPLC Method Development for the Analysis of (2S,3R)-3-ethyl-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of a robust, stereospecific High-Performance Liquid Chromatography (HPLC) method for the analysis of (2S,3R)-3-ethyl-2-phenylpiperidine. This chiral compound, possessing two stereocenters, requires a precise analytical method to ensure its enantiomeric and diastereomeric purity, a critical parameter in pharmaceutical development and quality control. We detail a systematic strategy, beginning with analyte characterization and proceeding through a multi-modal screening of chiral stationary phases (CSPs) to final method optimization. The rationale behind each experimental choice is explained, providing researchers with a logical framework applicable to other chiral piperidine derivatives.

Introduction and Analyte Characterization

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] When substituted, as in the case of (2S,3R)-3-ethyl-2-phenylpiperidine, multiple stereoisomers can exist. Different enantiomers and diastereomers can exhibit varied pharmacological and toxicological profiles, making the development of stereoselective analytical methods a regulatory necessity.[2]

1.1. Physicochemical Properties of (2S,3R)-3-ethyl-2-phenylpiperidine

  • Structure: The molecule contains a basic piperidine nitrogen atom and a phenyl ring, which acts as a chromophore for UV detection. It has two chiral centers at positions 2 and 3 of the piperidine ring.

  • Basicity (pKa): The piperidine nitrogen makes the compound basic. The pKa of the parent 2-phenylpiperidine is approximately 9.5.[3] This basicity is a critical factor, as it can lead to strong interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape (tailing).[4]

  • Hydrophobicity (logP): 3-phenylpiperidine has a calculated logP of 2.0.[5] The addition of an ethyl group suggests that (2S,3R)-3-ethyl-2-phenylpiperidine is a moderately lipophilic compound, making it suitable for both normal-phase and reversed-phase chromatography.

  • UV Absorbance: The presence of the phenyl group provides UV absorbance, making UV detection a viable and cost-effective choice.[6] The maximum absorbance is expected to be around 254-260 nm, typical for a monosubstituted benzene ring.[7]

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Chemical Structure C₁₃H₁₉NContains a basic nitrogen and a UV-active phenyl group.
Chirality Two stereocenters (2S, 3R)A Chiral Stationary Phase (CSP) is mandatory for separation from other stereoisomers.
pKa (basic) ~9.5 (estimated)Potential for peak tailing on silica columns; pH control is critical in reversed-phase mode.
logP > 2.0 (estimated)Suitable for both Normal Phase (NP) and Reversed-Phase (RP) chromatography.
UV Chromophore Phenyl groupAllows for direct analysis using a UV-Vis detector.

Strategic Framework for Chiral Method Development

A trial-and-error approach to chiral method development is inefficient.[8] A systematic screening strategy across different columns and mobile phase systems is the most effective path to a successful separation.[9] Our strategy is grounded in a logical progression from broad screening to fine-tuning of critical parameters.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, logP, UV) ColumnScreen CSP Column Screening (Polysaccharide-based) Analyte->ColumnScreen Guides column choice ModeScreen Separation Mode Screening (NP, RP, PO) ColumnScreen->ModeScreen Screen each column in multiple modes Detector Detector Selection (UV-Vis, MS) ModeScreen->Detector Confirm signal MobilePhase Mobile Phase Optimization - Modifier Type & % - Additive Type & % Detector->MobilePhase Select best column/mode combo TempFlow Temperature & Flow Rate - Improve Resolution - Reduce Run Time MobilePhase->TempFlow Fine-tune separation Optimized Optimized Method TempFlow->Optimized Protocol Final Protocol Definition Optimized->Protocol Validation Method Validation (ICH) Protocol->Validation Final Validated Method Validation->Final

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols: Screening Phase

The primary goal of the screening phase is to identify a promising combination of a Chiral Stationary Phase (CSP) and a mobile phase mode that shows any separation (selectivity) between the stereoisomers.

3.1. Instrumentation and Reagents

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chiral Columns: Polysaccharide-based CSPs are highly recommended for their broad applicability.[2][8] A screening set should include columns with complementary selectivities.

    • Screening Column 1: Amylose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralpak® IA or equivalent.

    • Screening Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralcel® OD-H or equivalent.

    • Screening Column 3: Immobilized cellulose tris(3,5-dichlorophenylcarbamate) - e.g., Chiralpak® IC or equivalent.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).

  • Sample Preparation: Prepare a stock solution of racemic 3-ethyl-2-phenylpiperidine at 1.0 mg/mL in a suitable solvent (e.g., IPA). Dilute to a working concentration of 0.1 mg/mL for injection.

3.2. Protocol: Multi-Modal CSP Screening

This protocol systematically tests each selected CSP under Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) conditions.

Step 1: Normal Phase (NP) Screening

  • Equilibrate the first CSP (e.g., Chiralpak IA) with Mobile Phase A for 30 minutes.

  • Inject 5 µL of the sample solution.

  • Run the gradient.

  • Repeat with Mobile Phase B.

  • Repeat steps 1-4 for each of the other CSPs.

Step 2: Polar Organic (PO) Screening

  • Flush the system and equilibrate the first CSP with Mobile Phase C for 30 minutes.

  • Inject 5 µL of the sample solution and run the isocratic method.

  • Repeat with Mobile Phase D.

  • Repeat steps 1-3 for each of the other CSPs.

Step 3: Reversed-Phase (RP) Screening

  • Equilibrate the first CSP with Mobile Phase E for 30 minutes.

  • Inject 5 µL of the sample solution and run the gradient.

  • Repeat with Mobile Phase F.

  • Repeat steps 1-3 for each of the other CSPs.

Screening Conditions Table:

ParameterNormal Phase (NP)Polar Organic (PO)Reversed-Phase (RP)
Mobile Phase A n-Hexane/EtOH (90:10 v/v) + 0.1% DEAACN + 0.1% DEA10mM NH₄HCO₃ in H₂O / ACN (90:10)
Mobile Phase B n-Hexane/IPA (90:10 v/v) + 0.1% DEAMeOH + 0.1% DEA10mM NH₄HCO₃ in H₂O / MeOH (90:10)
Flow Rate 1.0 mL/min[10]1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C30 °C
Detection DAD, 254 nmDAD, 254 nmDAD, 254 nm
Injection Vol. 5 µL5 µL5 µL
Rationale The basic additive (DEA) is crucial for improving the peak shape of the basic piperidine analyte.[11] Different alcohol modifiers (EtOH vs. IPA) can significantly alter selectivity.PO mode offers a different selectivity profile and is often faster than NP.RP mode is widely used but requires careful pH control. A volatile buffer like ammonium bicarbonate is MS-compatible.

Results, Discussion, and Optimization

The screening phase aims to identify the "best hit"—the condition providing the highest resolution (Rs) or selectivity (α). Let's hypothesize that the best initial separation was achieved on the Chiralpak IA column using a Normal Phase mobile phase of n-Hexane and IPA with DEA.

4.1. Optimization of the Selected Method

Once a promising condition is found, the method is optimized to achieve baseline resolution (Rs ≥ 2.0), good peak shape (Tailing Factor ≤ 1.5), and a reasonable analysis time.

G cluster_outcomes Performance Metrics params Primary Levers Mobile Phase Ratio (% Modifier) Additive Concentration (% DEA) Secondary Levers Column Temperature Flow Rate outcome Desired Outcome Resolution Resolution (Rs) outcome->Resolution Maximize PeakShape Peak Shape (Tf) outcome->PeakShape Optimize (Tf ≈ 1) RunTime Analysis Time outcome->RunTime Minimize

Caption: Key parameters and goals for HPLC method optimization.

4.1.1. Mobile Phase Modifier Percentage The ratio of hexane to alcohol is the most powerful tool for adjusting retention and resolution in NP mode.[2]

  • Protocol: Analyze the sample using varying percentages of IPA in n-Hexane (e.g., 5%, 10%, 15%, 20%) while keeping the DEA concentration constant at 0.1%.

  • Expected Outcome: Increasing the IPA percentage will decrease retention times. The effect on resolution is empirical and must be determined experimentally; often, an optimal percentage exists that maximizes the resolution factor.

4.1.2. Temperature Temperature can affect the thermodynamics of the analyte-CSP interaction, sometimes dramatically improving or even inverting the elution order of enantiomers.[2]

  • Protocol: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C) using the optimal mobile phase composition found in the previous step.

  • Expected Outcome: Lower temperatures often increase retention and may improve resolution, while higher temperatures decrease retention and analysis time.

Finalized Protocol and System Suitability

Based on the optimization experiments, a final, robust method is established.

5.1. Optimized HPLC Method for (2S,3R)-3-ethyl-2-phenylpiperidine

ParameterOptimized Condition
HPLC Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Diluent Isopropanol

5.2. Step-by-Step Final Protocol

  • System Preparation:

    • Prime all solvent lines.

    • Equilibrate the Chiralpak IA column with the mobile phase at 1.0 mL/min for at least 45 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in Isopropanol to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter if particulate matter is present.

  • Sequence Setup:

    • Perform a blank injection (diluent only) to ensure no system contamination.

    • Inject the system suitability standard (a sample containing all potential stereoisomers, if available) or the racemic standard.

    • Inject the unknown samples.

  • Data Acquisition and Analysis:

    • Set the data acquisition time to ensure all stereoisomers are eluted (e.g., 20 minutes).

    • Integrate the peaks and calculate the purity based on the area percent of the desired (2S,3R) peak.

5.3. System Suitability Test (SST) To ensure the system is performing adequately before sample analysis, the following criteria should be met using a standard injection:

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs ≥ 2.0 between the (2S,3R) peak and the closest eluting isomer.Ensures accurate quantification of each stereoisomer.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5 for the (2S,3R) peak.Confirms good peak shape, free from silanol interactions.
Retention Time (%RSD) ≤ 2.0% for 5 replicate injections.Demonstrates system stability and reproducibility.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a chiral HPLC method for the analysis of (2S,3R)-3-ethyl-2-phenylpiperidine. By beginning with analyte characterization and employing a comprehensive screening of complementary polysaccharide-based chiral stationary phases across multiple chromatographic modes, a suitable starting point for optimization can be rapidly identified. Fine-tuning of mobile phase composition and temperature leads to a final, robust method capable of ensuring the stereochemical purity of this important pharmaceutical compound. This logical workflow serves as a reliable template for tackling similar chiral separation challenges.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • BenchChem. (2025, December). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Cosmo Bio Co., Ltd. Technical News - Selection Method of Chiral Stationary Phases.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Sigma-Aldrich. (2015, July 30). Chiral HPLC column selection and method development guide.
  • BenchChem. Optimizing mobile phase for better chiral separation of amides.
  • Beesley, T. Review of Chiral Stationary Phase Development and Chiral Applications.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.
  • Aboul-Enein, H. Y., & Ali, I. (2004). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Biochemical and Biophysical Methods, 61(3), 247-254.
  • Google Patents. (CN104007202B). A kind of HPLC analytical approach of 3-amino piperidine.
  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three.
  • Matos, J. O., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5539.
  • ResearchGate. (2025, August 9). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF.
  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. Available at: [https://vertexaisearch.cloud.g_ApiTool_google_search_16.outputs[12].url](https://vertexaisearch.cloud.g_ApiTool_google_search_16.outputs[12].url)

  • Christie, W. W., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & environmental mass spectrometry, 16(1-12), 443-6.
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Sigma-Aldrich. Method development & optimization.
  • PubMed. (2016, November 15). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs).
  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
  • ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
  • Element Lab Solutions. Practical HPLC method development screening.
  • BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • PubChem. 3-Phenylpiperidine.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • ResearchGate. UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl).
  • ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone.
  • U.S. Environmental Protection Agency (EPA). 2-Phenylpiperidine Properties.
  • PubChem. 3-Ethyl-3-phenyl-1-(prop-2-en-1-yl)piperidine-2,6-dione.
  • HunterLab. (2022, December 19). UV Spectrophotometry Identifies Compounds in Pharmaceuticals.

Sources

Application Notes and Protocols for In Vitro Receptor Binding Assays of Phenylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacological Significance of Phenylpiperidine Analogs

The phenylpiperidine scaffold is a cornerstone in modern pharmacology, forming the structural basis for a diverse range of clinically significant drugs.[1][2] This chemical class is most renowned for its potent opioid analgesics, such as meperidine and fentanyl, which primarily act as agonists at the mu-opioid receptor to manage moderate to severe pain.[1][3] However, the versatility of the phenylpiperidine structure extends far beyond opioid receptors. Various derivatives have been developed that exhibit high affinity for other critical central nervous system targets, including dopamine receptors (implicated in antipsychotic action) and serotonin transporters (targeted by antidepressants).[4][5]

Given this multi-target potential, accurately characterizing the binding profile of novel phenylpiperidine analogs is a critical step in drug discovery and development. In vitro receptor binding assays provide a robust, quantitative method to determine the affinity of a compound for its specific molecular target(s). These assays are fundamental for establishing structure-activity relationships (SAR), assessing target selectivity, and guiding lead optimization.

This document provides a comprehensive guide to the principles and methodologies of in vitro receptor binding assays tailored for the evaluation of phenylpiperidine analogs. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explain the data analysis required to translate raw experimental data into meaningful pharmacological constants.

Pillar 1: The Principle of Competitive Radioligand Binding

The most common method to determine the binding affinity of a novel, unlabeled compound (like a phenylpiperidine analog) is the competitive inhibition assay.[6] This assay measures the ability of the test compound to compete with a radiolabeled ligand (a "hot" ligand with known high affinity and specificity) for binding to the receptor of interest.

The core principle is straightforward:

  • A fixed concentration of receptor preparation and a fixed concentration of a specific radioligand are incubated together.

  • In parallel incubations, increasing concentrations of the unlabeled test compound are added.

  • The test compound competes with the radioligand for the same binding site on the receptor.

  • As the concentration of the test compound increases, it displaces more of the radioligand, resulting in a decrease in the measured radioactivity bound to the receptor.

By measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value), we can calculate the compound's equilibrium inhibition constant (Kᵢ), which reflects its binding affinity for the receptor.[7][8]

G cluster_0 Competitive Binding Principle cluster_1 Experimental Outcome Receptor Receptor Site Radioligand Radiolabeled Ligand (e.g., [³H]-DAMGO) Receptor->Radioligand Binds & Generates Signal Test_Compound Test Compound (Phenylpiperidine Analog) Receptor->Test_Compound Competes for Binding Site Low_Test Low [Test Compound] High_Test High [Test Compound] High_Signal High Radioactivity (Radioligand Bound) Low_Test->High_Signal Low_Signal Low Radioactivity (Radioligand Displaced) High_Test->Low_Signal

Principle of Competitive Ligand Binding.

Pillar 2: Foundational Protocols - Preparation and Execution

The success of any binding assay hinges on the quality of its components and the precision of its execution. We present two common, robust methodologies: the classic filtration assay and the modern Scintillation Proximity Assay (SPA).

Protocol 2.1: Preparation of Receptor Membranes

For most G-protein coupled receptors (GPCRs), the source of the receptor is a crude membrane preparation from cell lines stably overexpressing the human receptor of interest (e.g., HEK293 or CHO cells).[9][10][11] Using isolated membranes is often preferred over intact cells as it reduces variability and provides a cleaner system for direct binding studies.[12]

Step-by-Step Methodology:

  • Cell Culture & Harvest: Culture cells (e.g., CHO-hMOR for mu-opioid receptor) to ~90% confluency. Dislodge cells gently and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scientist's Note: Tris is a common biological buffer that maintains a stable pH, which is critical for receptor integrity and ligand binding. The absence of salts or detergents at this stage facilitates cell rupture through osmotic shock.

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer on ice. This mechanically disrupts the cell membranes to release intracellular contents.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Pelleting: Carefully transfer the supernatant to a fresh tube and centrifuge at 40,000 x g for 30 minutes at 4°C. This high-speed spin pellets the cell membranes.[13]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Assay Buffer (see protocol below) and repeat the high-speed centrifugation.

    • Rationale: This wash step removes cytosolic proteins and other contaminants that could interfere with the assay.

  • Final Preparation: Resuspend the final pellet in Storage Buffer (e.g., 50 mM Tris-HCl, 10% sucrose, pH 7.4). Determine the total protein concentration using a standard method like the BCA assay.

  • Storage: Aliquot the membrane preparation and snap-freeze in liquid nitrogen. Store at -80°C until use.[13]

Protocol 2.2: The Radioligand Filtration Binding Assay

This method physically separates receptor-bound radioligand from free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.[14][15]

G cluster_workflow Filtration Assay Workflow A Prepare Reagents: Assay Buffer, Radioligand, Test Compound Dilutions B Incubate: Membranes + Radioligand + Test Compound A->B C Rapid Filtration: Vacuum manifold with glass fiber filters B->C D Wash Filters: 3x with ice-cold Wash Buffer C->D E Dry Filters & Add Scintillation Cocktail D->E F Quantify Radioactivity: Scintillation Counter (CPM) E->F G Data Analysis: Calculate % Inhibition, Fit curve to get IC₅₀, Calculate Kᵢ F->G

Workflow of a competitive filtration binding assay.

Step-by-Step Methodology (Example: Mu-Opioid Receptor):

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

      • Scientist's Note: Divalent cations like Mg²⁺ can be crucial for maintaining the high-affinity binding state of many GPCRs.[16]

    • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist). Prepare a working solution at 2x the final desired concentration (e.g., 2 nM for a final concentration of 1 nM, which is near its Kₔ).

    • Test Compound: Prepare a serial dilution series of the phenylpiperidine analog in Assay Buffer, typically from 10⁻¹¹ M to 10⁻⁵ M.

    • Non-Specific Binding (NSB) Control: A high concentration of a potent, unlabeled ligand (e.g., 10 µM Naloxone).[17]

    • Total Binding Control: Assay Buffer with no test compound.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB control OR 50 µL of test compound dilution to appropriate wells.

    • Add 50 µL of the 2x radioligand solution to all wells.

    • Add 100 µL of the diluted membrane preparation (e.g., 10-20 µg protein/well) to all wells to initiate the reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to reach binding equilibrium.

  • Filtration:

    • Pre-soak a 96-well glass fiber filter plate (e.g., Whatman GF/C) in a blocking solution (e.g., 0.5% polyethyleneimine, PEI) to reduce non-specific binding of the radioligand to the filter.[17][18]

    • Place the filter plate on a vacuum manifold.

    • Rapidly transfer the contents of the assay plate to the filter plate.

    • Apply vacuum to pull the liquid through, trapping the membranes on the filter.

  • Washing: Immediately wash each well 3 times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Rationale: Rapid washing with ice-cold buffer removes unbound radioligand without causing significant dissociation of the bound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

Protocol 2.3: The Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay technology, meaning it does not require a physical separation of bound and free radioligand.[19][20] This "mix-and-measure" format is highly amenable to high-throughput screening.

Principle: The receptor membranes are coupled to SPA beads containing a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted beta particles (from ³H or ¹²⁵I) to excite the scintillant, generating a light signal. Radioligand free in solution is too far away to generate a signal.[20][21]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer, radioligand, and test compounds as described for the filtration assay.

  • Bead-Membrane Coupling: Incubate the receptor membrane preparation with SPA beads (e.g., wheat germ agglutinin-coated beads, which bind to glycosylated membrane proteins) to allow for coupling.

  • Assay Setup (in a 96-well plate):

    • Add test compound dilutions, NSB control, or buffer to appropriate wells.

    • Add the radioligand solution.

    • Add the membrane-coupled SPA bead slurry to initiate the reaction.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature. The plate may need to be centrifuged briefly to settle the beads.

  • Measurement: Read the plate directly in a microplate scintillation counter. No filtration or washing steps are required.

FeatureFiltration AssayScintillation Proximity Assay (SPA)
Principle Physical separation of bound/free ligandProximity-based signal generation
Format Heterogeneous (requires separation)Homogeneous (mix-and-measure)
Throughput Lower to MediumHigh
Key Step Rapid filtration and washingCoupling membranes to beads
Potential Issues High non-specific binding to filtersNon-proximity effects (NPE), signal quenching
Reference [14][15][19][20][22]

Pillar 3: Data Analysis and Interpretation

The final output from the counter is raw CPM. This data must be processed to determine the affinity constant (Kᵢ) of the test compound.

Step 1: Calculate Percent Specific Binding First, determine the average CPM for your controls: Total Binding (TB) and Non-Specific Binding (NSB). Then, calculate the specific binding for each concentration of your test compound.

  • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • % Inhibition = 100 * (1 - [(Sample CPM - NSB CPM) / (TB CPM - NSB CPM)])

Step 2: Determine the IC₅₀ Plot the % Inhibition (Y-axis) against the log concentration of the test compound (X-axis). Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the compound that produces 50% inhibition.[7]

Step 3: Calculate the Inhibition Constant (Kᵢ) The IC₅₀ is dependent on the assay conditions, particularly the concentration of the radioligand used. To determine the intrinsic binding affinity of the compound (Kᵢ), which is an absolute value, use the Cheng-Prusoff equation :[23][24]

Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

Where:

  • Kᵢ: The inhibition constant for the test compound. This is the ultimate measure of affinity.

  • IC₅₀: The concentration of the test compound that inhibits 50% of specific binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kₔ: The equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment or obtained from the literature.[11]

Self-Validation and Trustworthiness: An assay is considered robust and reliable if the window between total binding and non-specific binding is large. Ideally, specific binding should account for >80% of the total binding at the Kₔ concentration of the radioligand.[25] High non-specific binding can obscure the true binding characteristics and is a common issue that requires optimization, such as by changing buffer components or using blocking agents.[17]

Conclusion

In vitro receptor binding assays are an indispensable tool in the pharmacological characterization of phenylpiperidine analogs. By employing robust and well-validated protocols, such as the filtration or SPA methods described herein, researchers can accurately determine the binding affinity (Kᵢ) of their compounds for various molecular targets. This critical data enables informed decision-making in the drug discovery pipeline, guiding the optimization of compounds with desired potency and selectivity profiles, and ultimately contributing to the development of safer and more effective therapeutics.

References

  • Title: GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay Source: GenScript URL: [Link]

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  • Title: Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor Source: PubMed URL: [Link]

  • Title: Opioid-Mu Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]

  • Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Pain and Therapy URL: [Link]

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  • Title: Phenylpiperidines Source: ScienceDirect URL: [Link]

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  • Title: Phenylpiperidines - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target Source: PubMed URL: [Link]

  • Title: A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions Source: PMC - National Center for Biotechnology Information URL: [Link]

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  • Title: Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids Source: PLOS ONE URL: [Link]

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  • Title: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding Source: PubMed URL: [Link]

  • Title: Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists Source: NCBI - National Center for Biotechnology Information URL: [Link]

  • Title: Analgesic drugs (Chapter 31) - Fundamentals of Anaesthesia Source: Cambridge University Press URL: [Link]

  • Title: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding Source: SciSpace URL: [Link]

  • Title: Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor Source: PubMed URL: [Link]

  • Title: Radioligand Binding Methods for Membrane Preparations and Intact Cells Source: Springer Nature Experiments URL: [Link]

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  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: MDPI URL: [Link]

  • Title: Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands Source: PubMed URL: [Link]

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Application Note: Strategic Solvent Selection for the Recrystallization of (2S,3R)-3-ethyl-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of (2S,3R)-3-ethyl-2-phenylpiperidine via recrystallization. The purification of active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development, and recrystallization remains a powerful technique for achieving high purity.[1][2][3][4][5] The success of this method is fundamentally dependent on the judicious choice of a solvent.[6] This document outlines the theoretical principles, a practical experimental protocol for solvent screening, and a detailed methodology for the recrystallization process itself.

Introduction: The Critical Role of Purity and Recrystallization

(2S,3R)-3-ethyl-2-phenylpiperidine is a chiral substituted piperidine derivative. The phenylpiperidine scaffold is a well-established pharmacophore found in a variety of therapeutic agents, particularly those targeting the central nervous system.[7][8][9] Given the stereospecific nature of many biological interactions, the isomeric purity of such compounds is paramount to their efficacy and safety. Recrystallization is a robust and scalable purification technique that leverages differences in the solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2][3][5][6][10] An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but will have limited solvating power at lower temperatures, allowing for the formation of a highly ordered crystal lattice as the solution cools.[1][2][6][10][11] Impurities, ideally, will either remain in the cooled solvent (the mother liquor) or be insoluble in the hot solvent and removed via filtration.[1][10]

Theoretical Considerations for Solvent Selection

The selection of an appropriate solvent is guided by the principle of "like dissolves like."[12] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. (2S,3R)-3-ethyl-2-phenylpiperidine possesses both non-polar characteristics (phenyl and ethyl groups) and a polar secondary amine group, classifying it as a compound of moderate polarity. This structural duality suggests that a single solvent of intermediate polarity or a mixed-solvent system may be most effective.

Key characteristics of an ideal recrystallization solvent include:

  • Significant Temperature-Dependent Solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1][2][6][10][11] This differential is crucial for achieving a high recovery yield.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for solubility changes but generally below the melting point of the solute to prevent "oiling out."[13] A boiling point below 100°C is often preferred for ease of removal from the final crystals.[14]

  • Inertness: The solvent must not react with the compound being purified.[1][15]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[1][13]

  • Safety and Cost: The chosen solvent should have low toxicity and flammability, and be economically viable for the scale of the purification.[13][14]

Experimental Workflow for Solvent Selection

A systematic approach to solvent screening is essential for identifying the optimal recrystallization conditions. The following workflow provides a structured method for this process.

Caption: Workflow for systematic solvent selection.

Protocol for Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents to determine their suitability for the recrystallization of (2S,3R)-3-ethyl-2-phenylpiperidine.

Materials:

  • Crude (2S,3R)-3-ethyl-2-phenylpiperidine

  • A selection of test solvents (see Table 1)

  • Small test tubes or vials

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into a series of clean, labeled test tubes.

  • Room Temperature Solubility: Add a few drops of a single test solvent to the first test tube. Agitate the mixture at room temperature. If the compound dissolves completely, the solvent is unsuitable as a single recrystallization solvent because recovery will be poor.[6]

  • Hot Solubility: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath or on a hot plate.[5] Add the solvent dropwise while heating until the solid just dissolves. Be careful not to add an excess of solvent.[2][3]

  • Cooling and Crystallization: Once the solid is dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. After it has reached room temperature, place it in an ice-water bath to further reduce the temperature.[10]

  • Observation: Observe if crystals form upon cooling. An ideal solvent will yield a significant amount of crystalline solid. If no crystals form, it may indicate that the compound is too soluble in that solvent, or that too much solvent was added.[16]

  • Repeat: Repeat steps 2-5 for each candidate solvent.

Interpreting Screening Results and Considering Mixed Solvents

The ideal single solvent will demonstrate poor solubility at room temperature and high solubility at its boiling point, with abundant crystal formation upon cooling. If no single solvent meets these criteria, a mixed-solvent system is a viable alternative.[13][17][18] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.[13]

Commonly used mixed-solvent pairs include:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl acetate/Hexane

  • Toluene/Hexane

Data Presentation: Solvent Properties

The following table provides a list of common laboratory solvents, ordered by decreasing polarity, that can be considered for the initial screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety ConsiderationsPotential Suitability for (2S,3R)-3-ethyl-2-phenylpiperidine
Water10080.1Non-flammable, low toxicityLikely a poor solvent due to the non-polar phenyl and ethyl groups, but could be an effective anti-solvent.[14]
Methanol6532.7Flammable, toxicMay be too polar, but worth testing.
Ethanol7824.5FlammableA good starting point due to its intermediate polarity.[14]
Acetone5620.7Highly flammable, irritantAnother good candidate of intermediate polarity.
Ethyl Acetate776.0FlammableMay be a suitable solvent.
Toluene1112.4Flammable, toxicMay be too non-polar, but could work in a mixed system.[14]
Hexane691.9Highly flammable, neurotoxinLikely too non-polar to be a good solvent on its own, but could be an effective anti-solvent.[14]

Detailed Recrystallization Protocol

This protocol assumes that a suitable single solvent (e.g., ethanol) has been identified through the screening process.

Caption: Step-by-step recrystallization process.

Materials:

  • Crude (2S,3R)-3-ethyl-2-phenylpiperidine

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent to its boiling point. Add the hot solvent to the flask containing the compound in small portions, with swirling and heating, until the solid is completely dissolved.[3][5] Use the minimum amount of hot solvent necessary.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[13]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2][3]

  • Inducing Crystallization (If Necessary): If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod below the surface of the solution or by adding a "seed" crystal of the pure compound.[16][19][20]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[10]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Conclusion

The successful purification of (2S,3R)-3-ethyl-2-phenylpiperidine by recrystallization is contingent upon a methodical and well-reasoned approach to solvent selection. By understanding the physicochemical properties of the target compound and applying the principles of solubility, researchers can efficiently screen and identify an optimal solvent system. The protocols detailed in this application note provide a robust framework for achieving high purity of this important pharmaceutical building block, ensuring the integrity and quality of the final product.

References

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  • Initiating Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

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  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

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  • Purifying a Solid by Recrystallization. (n.d.). Utah Tech University. Retrieved from [Link]

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Application Notes & Protocols for the GC-MS Detection of (2S,3R)-3-ethyl-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical detection of (2S,3R)-3-ethyl-2-phenylpiperidine using Gas Chromatography-Mass Spectrometry (GC-MS). Phenylpiperidine derivatives are a significant class of compounds found in pharmaceuticals and are also monitored as new psychoactive substances (NPS).[1][2] This guide is designed for researchers, analytical chemists, and drug development professionals, offering detailed protocols from sample preparation to data interpretation. We emphasize the causality behind methodological choices to ensure robust and reproducible results. The protocols herein are grounded in established principles of analytical chemistry for amine and alkaloid analysis.[3][4]

Introduction: The Analytical Imperative for Phenylpiperidine Derivatives

(2S,3R)-3-ethyl-2-phenylpiperidine is a specific stereoisomer belonging to the broader class of phenylpiperidine compounds. This structural motif is the backbone of numerous pharmacologically active agents. The precise identification and quantification of such compounds are critical in pharmaceutical quality control, forensic toxicology, and clinical research.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this analytical challenge. Its high chromatographic resolution effectively separates complex mixtures, while mass spectrometry provides definitive structural information, making it an invaluable tool for unambiguous identification.[5] The standard use of 70 eV Electron Ionization (EI) generates reproducible fragmentation patterns that can be compared against spectral libraries, forming the basis of modern analytical workflows for these substances.[5][6]

Principle of the GC-MS Method

The analysis of (2S,3R)-3-ethyl-2-phenylpiperidine by GC-MS relies on two core principles:

  • Gas Chromatography (GC): The analyte, after being volatilized in a heated injector, is swept by an inert carrier gas (typically helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its differential affinity for the stationary phase. Compounds with weaker interactions travel faster and elute from the column earlier. For phenylpiperidine derivatives, a non-polar or mid-polarity column is generally effective.[2]

  • Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons (70 eV) bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M+•).[7] This high-energy state is unstable, leading the molecular ion to break apart into smaller, characteristic fragment ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint" for the compound.[7]

Experimental Workflow and Protocols

The following sections detail a validated, step-by-step approach for the analysis of (2S,3R)-3-ethyl-2-phenylpiperidine.

Sample Preparation: Isolating the Analyte

Proper sample preparation is paramount for accurate analysis. It aims to extract the analyte from its matrix, remove interferences, and prepare it in a suitable solvent at an appropriate concentration.[3][8] As an alkaloid-like structure, (2S,3R)-3-ethyl-2-phenylpiperidine is a basic compound.

Protocol: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting the analyte from aqueous matrices like biological fluids or reaction workups.

  • Alkalinization: To a 1 mL aqueous sample, add a 2N NaOH solution dropwise until the pH is adjusted to approximately 10-12. This converts the protonated piperidine salt into its free base form, which is soluble in organic solvents.[6]

  • Solvent Extraction: Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether, dichloromethane, or ethyl acetate).

  • Agitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dry residue in 100 µL of a volatile solvent suitable for GC analysis, such as ethyl acetate or methanol.[9] The target concentration should ideally be around 10 µg/mL for optimal results with a 1 µL injection.[9]

  • Filtration (Optional): If particulates are visible, filter the reconstituted sample through a 0.45-μm syringe filter directly into a GC autosampler vial.[6]

Causality Note: The alkalinization step is critical. In an acidic or neutral solution, the piperidine nitrogen will be protonated, making the molecule highly polar and water-soluble, which prevents its extraction into a non-polar organic solvent.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for method development and can be adapted to various GC-MS systems. A mid-polarity DB-5ms or HP-5ms column is recommended as it provides excellent performance for a wide range of analytes, including piperidine derivatives.[10][11]

Parameter Recommended Setting Rationale
GC System Agilent 6890/7890 with 5975/7000 Series MSD, Thermo Scientific TRACE 1310 with TSQ 8000, or equivalent[6][12]These are industry-standard systems known for their reliability and performance in trace analysis.
Injector Split/Splitless InletOffers flexibility. Splitless mode is preferred for trace-level detection (<10 ng on-column), while a split injection (e.g., 20:1) is used for higher concentration samples to prevent column overload.[6][9]
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.[2][4]
Injection Volume 1 µLA standard volume for capillary GC that balances sensitivity with the risk of column overload.
Carrier Gas Helium (>99.999% purity)Inert gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times.[6]
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.[6][11]
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[11]A (5%-phenyl)-methylpolysiloxane stationary phase is a versatile, robust, and industry-standard choice for analyzing a wide range of semi-volatile organic compounds, including piperidine derivatives.[10]
Oven Program Initial: 120 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 minThe initial temperature allows for focusing of the analytes at the head of the column. The ramp rate provides good separation of components, and the final hold ensures that all analytes have eluted and the column is clean for the next injection. This program is a starting point and should be optimized.[11]
MS System Quadrupole Mass AnalyzerProvides reliable mass filtering with good sensitivity and resolution for routine analysis.
Transfer Line Temp. 280 °CMust be kept high to prevent condensation of the analyte as it passes from the GC column to the MS source.[6][11]
Ion Source Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[5][6]
Ionization Energy 70 eVA universal standard that imparts sufficient energy for reproducible fragmentation and allows for comparison with commercial and public mass spectral libraries (e.g., NIST).[6][13]
Ion Source Temperature 230 °CA standard operating temperature that balances ionization efficiency with minimizing thermal degradation within the source.[6][13]
Acquisition Mode Full ScanAcquires a complete mass spectrum, which is essential for structural confirmation and identification of unknown compounds.
Scan Range m/z 40 - 450This range is wide enough to include the molecular ion (m/z 189) and all significant fragment ions while excluding low-mass interferences from air and water.[4]
Solvent Delay 3.0 minPrevents the high concentration of the injection solvent from entering and saturating the MS detector, which can shorten filament life.[6][11]
Data Analysis and Interpretation

Identification: The primary identification of (2S,3R)-3-ethyl-2-phenylpiperidine is achieved by comparing the retention time and the acquired mass spectrum with those of a certified reference standard analyzed under identical conditions.

Expected Mass Spectrum and Fragmentation: The molecular weight of C13H19N is 189.29. The mass spectrum is predicted to show the following key features:

  • Molecular Ion (M+•) at m/z 189: This peak, representing the intact ionized molecule, may be present but is often of low intensity for aliphatic amines.[14]

  • Alpha-Cleavage: This is the most dominant and diagnostically significant fragmentation pathway for amines.[2][7] It involves the cleavage of a C-C bond adjacent to the nitrogen atom.

    • Loss of Ethyl Radical (•C2H5): Cleavage of the bond between C3 and the ethyl group results in a highly stable, resonance-stabilized iminium ion. This will produce a major fragment ion at m/z 160 (189 - 29). This is expected to be the base peak or one of the most abundant ions.

    • Loss of Phenyl Radical (•C6H5): Cleavage of the bond between C2 and the phenyl group would yield a fragment at m/z 112 (189 - 77).

  • Other Fragments:

    • Tropylium Ion (m/z 91): A fragment corresponding to a C7H7+ ion is very common for compounds containing a benzyl moiety, arising from rearrangement and fragmentation of the phenyl group.

    • Piperidine Ring Fission: Various cleavage patterns of the piperidine ring itself can lead to smaller fragments in the lower mass range.

Visualized Workflow

The diagram below outlines the complete analytical process from sample receipt to final data interpretation.

GCMS_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: GC-MS Analysis cluster_data Part 3: Data Interpretation Sample Aqueous Sample Alkalinize Adjust pH to 10-12 (e.g., with 2N NaOH) Sample->Alkalinize Step 1 LLE Liquid-Liquid Extraction (e.g., with MTBE) Alkalinize->LLE Step 2 Evap Evaporate & Reconstitute (in Ethyl Acetate) LLE->Evap Step 3 Vial Transfer to GC Vial Evap->Vial Step 4 Injection Inject 1 µL into GC Vial->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Elution Detection Mass Detection (m/z 40-450) Ionization->Detection Process Process Chromatogram Detection->Process Identify Identify Peak by Retention Time & Mass Spectrum Process->Identify Confirm Confirm Structure via Fragmentation Pattern (e.g., m/z 160, 112, 91) Identify->Confirm Report Generate Report Confirm->Report

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the detection of (2S,3R)-3-ethyl-2-phenylpiperidine by GC-MS. By following the outlined steps for sample preparation, instrument configuration, and data analysis, researchers can achieve reliable and accurate identification of this compound. The key to success lies in careful sample handling and the optimization of GC temperature programming to ensure baseline separation. The predicted fragmentation pattern, dominated by alpha-cleavage, provides a robust basis for structural confirmation.

References

  • SCION Instruments. (2025, June 13). GC-MS sample preparation and column choice guide.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities.
  • Periasamy, V., Burns, M., & Zonderman, D. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Journal of Analytical & Bioanalytical Techniques, S5.
  • Akay, S., & Yilmaz, S. (2009). GC-MS analysis and antimicrobial activity of alkaloid extract from Genista vuralii. Mitteilungen - Klosterneuburg, 59.
  • Giorgetti, A., & Auwärter, V. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Analytical and Bioanalytical Chemistry, 409(5), 1449-1463.
  • BenchChem. (2025, December).
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • Sisco, E., & Urbasa, A. (2021). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. ChemRxiv.
  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
  • Thermo Fisher Scientific. (n.d.). GC-MS/MS Analysis of the Receptor-Sensitizing Natural Active Spice Ingredients Capsaicin, Piperine, and Thymol.
  • National Institute of Standards and Technology. (n.d.). Targeted GC-MS Confirmation Method for Synthetic Opioids.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ResearchGate. (n.d.). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

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Reagents required for stereoselective reduction of phenylpiperidine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical architecture of phenylpiperidine scaffolds is a critical determinant of their pharmacological activity. This guide provides a comprehensive overview of reagents and methodologies for the stereoselective reduction of common phenylpiperidine precursors, namely substituted 4-piperidones and tetrahydropyridines. We delve into the mechanistic principles governing diastereoselectivity in hydride reductions and enantioselectivity in catalytic hydrogenations, offering field-proven insights and detailed, step-by-step protocols for researchers in medicinal chemistry and drug development.

Introduction: The Central Role of Chirality in Phenylpiperidine-Based Therapeutics

The phenylpiperidine motif is a privileged scaffold in modern pharmacology, forming the core of numerous blockbuster drugs, including analgesics, antipsychotics, and antihistamines. The specific three-dimensional arrangement of substituents on the piperidine ring is paramount; stereoisomers of the same compound often exhibit vastly different efficacy, receptor binding affinity, and metabolic profiles. Consequently, the ability to control the formation of specific stereoisomers during synthesis is not merely an academic exercise but a crucial requirement for the development of safe and effective medicines.

This application note addresses the two primary strategies for installing desired stereocenters via reduction:

  • Diastereoselective Reduction of 4-Piperidones: Creating specific cis/trans relationships between a newly formed hydroxyl group and other ring substituents.

  • Enantioselective Reduction of Tetrahydropyridines: Establishing a specific absolute stereochemistry (R or S) at a chiral center through the asymmetric reduction of a prochiral double bond.

We will explore the underlying principles that dictate the stereochemical outcome and provide actionable protocols to achieve high levels of selectivity in the laboratory.

Diastereoselective Reduction of 4-Piperidones: A Tale of Two Attacks

The reduction of a ketone in a substituted 4-piperidone precursor generates a new stereocenter at the C-4 position. The resulting diastereomer (axial vs. equatorial alcohol) is determined by the trajectory of the incoming hydride nucleophile. The piperidine ring predominantly adopts a chair conformation, presenting two distinct faces for hydride attack: an axial face and an equatorial face.[1]

  • Axial Attack: The hydride approaches from the top or bottom face, parallel to the C-H axial bonds. This pathway is sterically less hindered and leads to the thermodynamically more stable equatorial alcohol .

  • Equatorial Attack: The hydride approaches from the side, along the "equator" of the ring. This pathway is sterically more encumbered due to interactions with axial hydrogens at C-2 and C-6, but it leads to the axial alcohol .[2]

The choice of reducing agent is the primary tool for controlling this selectivity.

dot

Caption: Hydride attack trajectory on a 4-piperidone chair conformer.

Reagents for Equatorial Alcohol Formation (via Axial Attack)

Small, unhindered hydride reagents preferentially attack from the axial direction due to lower torsional strain in the transition state.[2]

  • Sodium Borohydride (NaBH₄): A mild, inexpensive, and widely used reagent. It reliably delivers the equatorial alcohol as the major product in most cases.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, but its small size also favors axial attack. Caution is required due to its high reactivity with protic solvents and other functional groups.

Reagents for Axial Alcohol Formation (via Equatorial Attack)

To force the formation of the axial alcohol, sterically demanding hydride reagents are employed. Their bulkiness makes the axial approach unfavorable, forcing them to attack from the more hindered equatorial face.[2]

  • L-Selectride® (Lithium tri-sec-butylborohydride): The quintessential bulky reducing agent for achieving high selectivity for axial alcohols.[3][4] Its three sec-butyl groups effectively block the axial face.[3]

  • K-Selectride® (Potassium tri-sec-butylborohydride): Similar in selectivity to L-Selectride®, sometimes offering complementary reactivity.

ReagentHydride SourceTypical SelectivityKey Considerations
Sodium Borohydride (NaBH₄) NaBH₄>90% Equatorial AlcoholMild, easy to handle, methanol/ethanol solvent.
Lithium Aluminum Hydride (LiAlH₄) LiAlH₄>90% Equatorial AlcoholHighly reactive, requires anhydrous THF/ether.
L-Selectride® Li[HB(s-Bu)₃]>95% Axial AlcoholAir/water sensitive, requires anhydrous THF at low temp (-78 °C).[3]
K-Selectride® K[HB(s-Bu)₃]>95% Axial AlcoholSimilar to L-Selectride®, may offer different chelation control.

Protocol 1: Diastereoselective Reduction of N-Boc-4-piperidone with L-Selectride®

This protocol describes the formation of cis-N-Boc-4-hydroxypiperidine (the axial alcohol).

Materials:

  • N-Boc-4-piperidone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Schlenk line or equivalent inert atmosphere setup

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere (Argon).

  • Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF (to make a ~0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.2 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: While still at -78 °C, slowly add a few drops of acetone to quench the excess L-Selectride®. Then, carefully add saturated aqueous NH₄Cl solution.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure axial alcohol.

Enantioselective Reduction of Tetrahydropyridine Precursors

Achieving enantioselectivity requires the reduction of a prochiral C=C bond in a tetrahydropyridine or a C=N bond in an iminium ion intermediate.[5][6] This is accomplished using a chiral catalyst that creates a biased environment, favoring the addition of hydrogen across one face of the double bond.

Asymmetric Catalytic Hydrogenation

This is the most powerful and widely used method. It involves a transition metal (typically Rhodium, Ruthenium, or Iridium) complexed with a chiral phosphine ligand.[7][8] The precise geometry of the ligand-metal complex dictates the stereochemical outcome.[8]

  • Catalyst System: A combination of a metal precursor (e.g., [Rh(COD)₂]BF₄, [Ir(COD)Cl]₂) and a chiral diphosphine ligand (e.g., BINAP, Josiphos, DuanPhos).

  • Mechanism: The substrate coordinates to the chiral metal center, and hydrogen is delivered from a specific direction, guided by the steric and electronic properties of the chiral ligand.

  • Conditions: Typically requires high pressures of hydrogen gas and specialized autoclave equipment.

Asymmetric Transfer Hydrogenation (ATH)

ATH offers a more operationally simple alternative to high-pressure hydrogenation.[5][9] A stable hydrogen donor, such as formic acid or isopropanol, is used in place of H₂ gas.[9]

  • Catalyst System: Chiral Ruthenium complexes, such as Ru-TsDPEN, are highly effective.[10][11]

  • Advantages: Avoids the need for high-pressure equipment, making it more accessible. The reaction can often be performed in standard laboratory glassware.[9]

MethodCatalyst TypeHydrogen SourceKey Features
Asymmetric Hydrogenation Chiral Rh, Ru, Ir Phosphine ComplexesH₂ Gas (10-50 bar)High enantioselectivity (>99% ee), broad substrate scope, requires autoclave.[7]
Asymmetric Transfer Hydrogenation Chiral Ru-Diamine Complexes (e.g., Ru-TsDPEN)HCOOH/NEt₃, IsopropanolOperationally simple, avoids high pressure H₂, excellent ee's.[5][6][9]
dot

Asymmetric_Hydrogenation_Workflow sub Prochiral Substrate (Tetrahydropyridinium Salt) autoclave Autoclave Reactor sub->autoclave cat Chiral Catalyst (e.g., [Ir(COD)Cl]₂ + Ligand) cat->autoclave sol Solvent (e.g., DCM, MeOH) sol->autoclave reaction Reaction (Stirring, Temp Control) autoclave->reaction h2 H₂ Gas (High Pressure) h2->autoclave workup Work-up & Purification (Concentration, Chromatography) reaction->workup product Enantioenriched Phenylpiperidine (>95% ee) workup->product

Caption: General workflow for asymmetric catalytic hydrogenation.

Protocol 2: Asymmetric Hydrogenation of a Tetrahydropyridinium Salt

This protocol provides a general guideline for the enantioselective reduction of a pre-formed tetrahydropyridinium salt using an Iridium-based catalyst.

Materials:

  • 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridinium chloride

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • (R)-BINAP or other suitable chiral phosphine ligand

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor with glass liner and magnetic stirring

Procedure:

  • Catalyst Preparation (in a glovebox): In a small vial under an inert atmosphere, add [Ir(COD)Cl]₂ (0.005 equiv) and the chiral ligand (e.g., (R)-BINAP, 0.011 equiv). Add a small amount of degassed MeOH and stir for 20-30 minutes to form the active catalyst solution.

  • Reactor Setup: Place the tetrahydropyridinium salt (1.0 equiv) into the glass liner of the autoclave.

  • Transfer the pre-formed catalyst solution to the glass liner via cannula. Add additional degassed MeOH to achieve the desired concentration (typically 0.1-0.5 M).

  • Seal the autoclave securely according to the manufacturer's instructions.

  • Hydrogenation: Purge the autoclave with hydrogen gas (3-4 cycles) to remove air. Pressurize the reactor to the desired pressure (e.g., 30 bar).

  • Begin stirring and heat the reaction to the desired temperature (e.g., 40 °C).

  • Maintain the reaction under pressure for 12-24 hours. Monitor hydrogen uptake if the equipment allows.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Open the reactor and remove the reaction mixture. Concentrate the solvent under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC (Supercritical Fluid Chromatography).

Conclusion and Future Outlook

The stereoselective reduction of phenylpiperidine precursors is a cornerstone of modern pharmaceutical synthesis. The choice between diastereoselective hydride reduction and enantioselective catalytic hydrogenation depends on the specific synthetic strategy and the desired stereochemical outcome. For diastereoselectivity, the steric bulk of the hydride reagent is the key determinant, with reagents like L-Selectride® providing excellent control for the formation of axial alcohols.[12][13] For enantioselectivity, transition metal catalysis with chiral ligands offers a powerful and versatile toolkit, enabling access to single enantiomers with exceptional purity.[7][14] Asymmetric transfer hydrogenation, in particular, presents a more practical and accessible alternative to high-pressure methods, poised for broader adoption.[5][6] Future developments will likely focus on the discovery of more efficient, robust, and cost-effective catalysts, including biocatalytic approaches, to further streamline the synthesis of these vital chiral building blocks.

References

  • Asymmetric transfer hydrogenation of imines and iminiums catalyzed by a water-soluble catalyst in water.
  • Haraguchi, N., Tsuru, K., Arakawa, Y., & Itsuno, S. (2009). Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. Organic & Biomolecular Chemistry, 7(1), 69-75.
  • Li, X., et al. (2020). Asymmetric Hydrogenation of Cyclic Imines with an Ionic Cp*Rh(III) Catalyst. University of Liverpool IT Services.
  • Kuzma, M., et al. (2011). Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. Organometallics, 30(20), 5437-5445.
  • Wang, D., et al. (2012). Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines.
  • Li, F., et al. (2019). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Omega, 4(7), 11736-11744.
  • Lin, C., et al. (2014). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 19(9), 13639-13650.
  • Cieplak, A. S., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11468-11477.
  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Continuous flow enantioselective synthesis of the key phenylpiperidine...
  • Lentes, M., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 376-385.
  • Method for preparing 4-Boc-aminopiperidine.
  • Li, C., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Synthesis of 4-piperidones. Organic Chemistry Portal.
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  • Asymmetric hydrogen
  • Synthesis of N-Boc 4-piperidone. ChemicalBook.
  • Sheikh, N. S., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8349-8360.
  • Asymmetric Transfer Hydrogenation C
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
  • Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918.
  • Gribanov, P., et al. (2022).
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • New Methods for the Stereoselective Construction of N-Containing Rings.
  • L-selectride. Grokipedia.
  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
  • Church, T. L., & Andersson, P. G. (2008). Iridium catalysts for the asymmetric hydrogenation of olefins with nontraditional functional substituents. Coordination Chemistry Reviews, 252(5-7), 513-531.
  • Catalytic Enantioselective Synthesis of 1,4-Dihydropyridines via the Addition of C(1)-Ammonium Enolates to Pyridinium Salts.
  • Sheikh, N. S., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8349-8360.
  • Sheikh, N. S., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
  • Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent.
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  • A Facile Synthesis of N-Aryl Substituted Piperidones. Sciencemadness.org.
  • Wang, S., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition.
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Troubleshooting & Optimization

Technical Support Center: A Guide to Overcoming Low Yields in Grignard Reactions for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our specialized technical support resource for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies for one of the most powerful, yet sensitive, C-C bond-forming reactions in organic synthesis: the Grignard reaction, with a specific focus on its application to piperidine derivatives. Low yields in these reactions are a common challenge, and this guide will equip you with the knowledge to diagnose and resolve the underlying issues.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial hurdles encountered during the Grignard synthesis of piperidine derivatives.

Q1: My Grignard reaction with a piperidine derivative is giving me a very low yield, and I'm recovering most of my starting material. What is the most likely cause?

A1: The most probable reason for this is the reaction of the Grignard reagent with the acidic N-H proton of the piperidine ring.[1][2][3] Grignard reagents are strong bases and will readily deprotonate the secondary amine, consuming your reagent and forming an unreactive magnesium salt.[1][2][3] This acid-base reaction is typically much faster than the desired nucleophilic addition.

Q2: I've confirmed my starting materials are pure and my glassware is dry, but the Grignard reagent itself is not forming. What can I do?

A2: The initiation of a Grignard reaction is often the most challenging step. The magnesium metal is typically coated with a passivating layer of magnesium oxide, which prevents it from reacting with the organic halide.[4] Activating the magnesium surface is crucial. Common methods include gently crushing the magnesium turnings, or using chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][5][6]

Q3: My reaction turns a dark brown or black color, and I end up with a complex mixture of byproducts. What could be happening?

A3: A dark and complex reaction mixture often points to decomposition or side reactions. This can be due to several factors, including the presence of oxygen, which can oxidize the Grignard reagent, or overheating, which can promote side reactions.[7][8] It is essential to maintain a strictly inert atmosphere (e.g., dry argon or nitrogen) and to control the temperature carefully, especially during the addition of the Grignard reagent.

In-Depth Troubleshooting Guides

Issue 1: Consumption of Grignard Reagent by the Piperidine N-H

Q: How can I prevent the Grignard reagent from reacting with the piperidine nitrogen?

A: The most effective and standard solution is to "protect" the piperidine nitrogen before introducing the Grignard reagent.[2] A protecting group is a temporary modification of a functional group that renders it inert to specific reaction conditions. After the desired reaction is complete, the protecting group can be removed to restore the original functionality.

Recommended Protecting Groups for Piperidines in Grignard Reactions:

For piperidines, the most common protecting groups are carbamates, which are stable to the strongly basic and nucleophilic conditions of a Grignard reaction.

Protecting GroupIntroduction ReagentDeprotection ConditionsKey Advantages & Considerations
Boc (tert-butyloxycarbonyl) Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., Trifluoroacetic acid, HCl)Very common, stable to Grignard reagents, and typically easy to remove.[2][9]
Cbz (Carboxybenzyl) Benzyl chloroformateHydrogenolysis (H₂, Pd/C)Stable to Grignard reagents and provides an orthogonal deprotection strategy to acid-labile groups.[2][9]

Experimental Protocol: N-Boc Protection of a Piperidine Derivative

  • Dissolve the piperidine derivative (1.0 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a mild base, such as triethylamine (1.2 equivalents).

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Purify the resulting N-Boc protected piperidine, typically by column chromatography.

This protected piperidine derivative is now ready for use in your Grignard reaction.

Visualizing the Protective Strategy Workflow:

cluster_0 Protecting Group Strategy for Piperidine Grignard Reactions start Piperidine Derivative (with N-H) protect React with (Boc)₂O start->protect protected_piperidine N-Boc Protected Piperidine protect->protected_piperidine grignard_reaction Grignard Reaction (R-MgX) protected_piperidine->grignard_reaction grignard_product N-Boc Protected Product grignard_reaction->grignard_product deprotect Deprotection (e.g., TFA) grignard_product->deprotect final_product Final Piperidine Product deprotect->final_product

Caption: Workflow for a successful Grignard reaction using a protected piperidine.

Issue 2: Ensuring the Potency of Your Grignard Reagent

Q: I've protected my piperidine, but my yields are still low. How can I be sure my Grignard reagent is active and at the correct concentration?

A: The quality of the Grignard reagent is paramount. Even with anhydrous solvents, some degradation can occur. It is highly recommended to titrate your Grignard reagent just before use to determine its active concentration.

Troubleshooting Protocol: Titration of Grignard Reagents

A simple and effective method for titrating Grignard reagents involves the use of a colorimetric indicator like 1,10-phenanthroline.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of a suitable titrant, such as salicylaldehyde phenylhydrazone, in anhydrous THF. Add a small crystal of 1,10-phenanthroline as an indicator.

  • Titration: Slowly add the Grignard solution to be titrated via a syringe. The endpoint is reached when the solution changes from colorless to a persistent orange/red color.

  • Calculation: From the volume of Grignard reagent added and the known amount of the titrant, you can accurately calculate the molarity of your Grignard solution.

Knowing the precise concentration of your Grignard reagent allows for accurate stoichiometry in your reaction, preventing the use of insufficient or excessive amounts of the reagent.

Issue 3: Optimizing Reaction Conditions and Work-up

Q: What are the best solvents and temperatures for Grignard reactions with piperidine derivatives, and how should I properly work up the reaction?

A: The choice of solvent and temperature can significantly impact the outcome of a Grignard reaction.

Solvent Selection:

  • Diethyl Ether: A common choice, but its low boiling point (34.6 °C) may not be sufficient for less reactive systems.

  • Tetrahydrofuran (THF): Often a superior solvent for Grignard reactions due to its higher boiling point (66 °C) and better ability to solvate and stabilize the Grignard reagent.[6][8]

Temperature Control:

  • The formation of the Grignard reagent can be exothermic and may require initial cooling.[8]

  • The addition of the Grignard reagent to your protected piperidine derivative should be done slowly, often at 0 °C, to control the reaction rate and minimize side reactions. The reaction may then be allowed to warm to room temperature or gently heated to drive it to completion.

Optimized Aqueous Work-up:

A careful work-up is essential to maximize the yield of your isolated product.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild and effective way to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide product.

  • Extraction: Extract your product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to help remove water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

By systematically addressing these critical aspects of the Grignard reaction, from starting material preparation to final work-up, you can significantly enhance the yields and reproducibility of your synthesis of piperidine derivatives.

References

  • Title: Grignard decomposition : r/chemistry - Reddit Source: Reddit URL: [Link]

  • Title: Reaction Mechanism of Grignard Reagent - Physics Wallah Source: Physics Wallah URL: [Link]

  • Title: Grignard reaction - chemeurope.com Source: chemeurope.com URL: [Link]

  • Title: Green Techniques to Improve Grignard Reactions and Synthesize Heterocyclic Molecules Source: University of Mississippi URL: [Link]

  • Title: Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Reaction of Grignard Reagent with Water | Decomposition Grignard Reagent | Dry Ether as Solvent - YouTube Source: YouTube URL: [Link]

  • Title: Grignard reagent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Reactions of Grignard Reagents - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction - eGrove - University of Mississippi Source: University of Mississippi URL: [Link]

  • Title: Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT Source: MIT DSpace URL: [Link]

  • Title: Optimization of the Grignard reagent formation - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Grignard Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Organic Reaction Workup Formulas for Specific Reagents Source: Unknown URL: [Link]

  • Title: Appendix 6: Protecting groups - Oxford Learning Link Source: Oxford University Press URL: [Link]

  • Title: Protecting groups in organic synthesis + H2O Source: Unknown URL: [Link]

  • Title: Which method is the best to conduct the Grignard reaction? : r/OrganicChemistry - Reddit Source: Reddit URL: [Link]

  • Title: Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines - Diva-Portal.org Source: Diva-Portal.org URL: [Link]

  • Title: Protecting group - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit Source: Reddit URL: [Link]

  • Title: WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists - Google Patents Source: Google Patents URL
  • Title: Why is this grignard synthesis incorrect? - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL: [Link]

Sources

Technical Support Center: Removing Diastereomeric Impurities from (2S,3R)-3-ethyl-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting and procedural information for the purification of (2S,3R)-3-ethyl-2-phenylpiperidine from its diastereomeric impurities.

PART 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and foundational concepts encountered during the purification process.

Q1: What are the primary diastereomeric impurities I need to remove from (2S,3R)-3-ethyl-2-phenylpiperidine?

(2S,3R)-3-ethyl-2-phenylpiperidine possesses two chiral centers, leading to the possibility of four stereoisomers. The primary impurities you will encounter are its diastereomers. The separation of these is critical as they can have different pharmacological and toxicological profiles.

Q2: My initial attempts at purification by standard column chromatography are failing to provide adequate separation. What are my next steps?

This is a common issue, as diastereomers can have very similar polarities. Here’s a systematic approach to troubleshoot this problem:

  • Optimize Your Mobile Phase: The polarity difference between diastereomers can be subtle. Experiment with less common solvent systems. The addition of solvents like toluene or cyclohexane can sometimes improve separation where more standard eluents fail. A small percentage (e.g., 1%) of a polar modifier like methanol or isopropanol can sharpen bands and improve resolution.

  • Consider a Different Stationary Phase: While silica gel is the default, it's not always the optimal choice. Diastereomers can exhibit different interactions with alternative stationary phases like alumina or chemically modified silica (e.g., diol or cyano phases).

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC is a powerful tool. Both normal-phase and reverse-phase HPLC can be effective. Chiral stationary phases are particularly useful for separating stereoisomers, including diastereomers.[1][2]

Q3: I am trying to use fractional crystallization to purify my compound, but it's not working effectively. How can I improve this?

Fractional crystallization relies on the solubility differences between diastereomers.[3] If initial attempts are unsuccessful, consider the following:

  • Systematic Solvent Screening: The choice of solvent is paramount. A solvent that maximizes the solubility difference between the desired diastereomer and its impurities is ideal. Create a screening protocol with a range of solvents of varying polarities.

  • Temperature Control: The rate of cooling can significantly impact the purity of the crystals formed. Slow, controlled cooling is generally preferred to allow for selective crystallization.

  • Seeding: Introducing a small, pure crystal of the desired (2S,3R)-3-ethyl-2-phenylpiperidine can induce the crystallization of that specific diastereomer.

Q4: Can I use diastereomeric salt formation to resolve the diastereomers?

Yes, this is a classical and highly effective method. The process involves reacting your mixture of diastereomers with a single enantiomer of a chiral resolving agent to form diastereomeric salts.[4][5] These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]

Workflow for Diastereomeric Salt Resolution

Caption: Workflow for purification via diastereomeric salt formation.

PART 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Diastereomeric Salt Resolution Using (+)-Tartaric Acid

This protocol outlines the use of a common and effective chiral resolving agent for amines.[6][7]

Materials:

  • Crude (2S,3R)-3-ethyl-2-phenylpiperidine mixture

  • (+)-Tartaric acid

  • Methanol

  • 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve the crude piperidine mixture (1.0 equivalent) in a minimal amount of warm methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.[4]

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[4]

    • To maximize yield, the flask can be further cooled in an ice bath.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

    • The enantiomeric excess of the recovered amine should be determined using a suitable analytical technique, such as chiral HPLC.[4]

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a biphasic mixture of DCM and water.

    • Add 1M NaOH solution dropwise with stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified (2S,3R)-3-ethyl-2-phenylpiperidine.

Protocol 2: Optimized Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Triethylamine

Procedure:

  • Column Packing: Prepare a standard silica gel column.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). The addition of a small amount of triethylamine (0.1-1%) can improve peak shape for amines by neutralizing acidic sites on the silica gel.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Collect fractions and analyze by TLC or HPLC to identify those containing the pure desired diastereomer.

Table 1: Troubleshooting Chromatographic Separation

IssuePotential CauseRecommended Action
Poor Separation Mobile phase polarity is not optimal.Systematically vary the mobile phase composition. Consider adding a third solvent.
Peak Tailing Acidic sites on the silica gel interacting with the basic amine.Add a small amount of triethylamine to the mobile phase.
No Separation Diastereomers have very similar polarity on silica.Try a different stationary phase (e.g., alumina, C18).

PART 3: Data Presentation and Visualization

Logical Relationship in Diastereomeric Salt Resolution

G cluster_0 Starting Material cluster_1 Chemical Transformation cluster_2 Separation cluster_3 Final Products Racemic_Mixture Racemic Mixture (Equal amounts of enantiomers) Diastereomeric_Salts Diastereomeric Salts (Different physical properties) Racemic_Mixture->Diastereomeric_Salts + Chiral Resolving Agent Separated_Salts Separated Diastereomeric Salts Diastereomeric_Salts->Separated_Salts Fractional Crystallization Pure_Enantiomers Pure Enantiomers Separated_Salts->Pure_Enantiomers Liberation of Free Base

Caption: The logical progression of diastereomeric salt resolution.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. (n.d.).
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem. (n.d.).
  • Fractional Crystallization Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures - MDPI. (2021, August 18).
  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.).
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15).
  • Novel Separation Approach for Multiple Chiral Center Molecules - Sigma-Aldrich. (n.d.).
  • Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. (2011, February 15).
  • Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. (2010, March 12).
  • Help with separation of diastereomers. : r/CHROMATOGRAPHY - Reddit. (2024, December 9).
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.).
  • Separation of diastereomers by extractive distillation. (n.d.).
  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30).
  • Chiral resolution - Wikipedia. (n.d.).

Sources

Resolving cyclization failures in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Cyclization Failures in Substituted Piperidine Synthesis Ticket ID: PIP-SYN-001 Responder: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Deceptive Simplicity of the Piperidine Ring

You are likely here because a "routine" piperidine cyclization has failed. Despite being one of the most common pharmacophores in FDA-approved drugs (e.g., Fentanyl, Donepezil), the formation of the piperidine ring is frequently plagued by entropic penalties and subtle conformational traps.

This guide addresses the three most common failure modes in modern piperidine synthesis:

  • Nucleophilic Substitution (

    
    ):  Polymerization and Baldwin's Rules violations.
    
  • Ring-Closing Metathesis (RCM): Catalyst poisoning by basic nitrogen.[1]

  • Reductive Amination: Stereochemical loss and over-reduction.

Module 1: Nucleophilic Cyclization ( ) Failures

Issue 1: "My reaction turned into an insoluble gum/gel."

Diagnosis: Intermolecular Polymerization. The rate of intramolecular cyclization (


) must compete with intermolecular polymerization (

).[1] For 6-membered rings, the entropic cost of bringing the chain ends together is higher than for 5-membered rings (pyrrolidines), making piperidines more prone to oligomerization.[1]

Troubleshooting Protocol: The High-Dilution Matrix Do not simply "add more solvent."[1] You must control the instantaneous concentration of the substrate.

ParameterStandard Condition (Fail)Optimized Condition (Pass) Mechanistic Rationale
Concentration 0.1 M - 0.5 M< 0.01 M Favors unimolecular reaction (cyclization) over bimolecular (polymerization).[1]
Addition Mode One-portionSyringe Pump Addition Keeps free amine concentration near zero; "Pseudo-high dilution."[1]
Temperature RefluxStepwise Warming High T increases collision frequency (bad for polymers); find the minimum T for

.

Self-Validating Check:

  • TLC Monitor: If your baseline streaks heavily, you are polymerizing.[1]

  • The "Drop Test": Add one drop of reaction mixture to non-polar solvent (Hexane/Et2O). If a precipitate forms immediately, you have oligomers.[1]

Issue 2: "The epoxide won't close to the piperidine (6-endo-tet failure)."

Diagnosis: Baldwin's Rules Violation.[1] Many researchers attempt to synthesize 3-hydroxypiperidines by cyclizing an amine onto an epoxide.[1]

  • Scenario: You have a 5,6-epoxy-amine.[1]

  • Goal: Attack C6 to form a piperidine.

  • Reality: This is a 6-endo-tet cyclization, which is physically possible but kinetically slower than the competing 5-exo-tet path (forming a pyrrolidine).[1]

Solution: You must bias the electronics of the epoxide or use a "disguised" electrophile.

Q: How do I force the 6-endo closure? A: You generally cannot force 6-endo-tet over 5-exo-tet using standard kinetics.[1] You must change the substrate:

  • Payne Rearrangement: Move the epoxide if possible.

  • Lewis Acid "Switch": Use a Lewis Acid (e.g.,

    
    ) that coordinates to the epoxide oxygen. This can sometimes shift the preference by increasing the electrophilicity of the more substituted carbon, but 5-exo usually still wins.
    
  • Alternative: Open the epoxide with a halide first (halohydrin formation), then perform a standard 6-exo-tet displacement of the halide.[1]

Baldwin_Decision Start Substrate: Amino-Epoxide Check Desired Ring Size? Start->Check Piperidine Target: Piperidine (6-mem) Check->Piperidine Pyrrolidine Target: Pyrrolidine (5-mem) Check->Pyrrolidine Path6 Path: 6-endo-tet Piperidine->Path6 Direct Attack Path5 Path: 5-exo-tet Pyrrolidine->Path5 Direct Attack Result6 DISFAVORED (Kinetic Failure) Path6->Result6 Result5 FAVORED (Fast Cyclization) Path5->Result5 Fix WORKAROUND: Convert Epoxide to Halohydrin (Switch to 6-exo-tet) Result6->Fix Corrective Action

Figure 1: Decision logic for epoxide-based cyclizations. Direct 6-endo-tet often fails due to the kinetic dominance of the 5-exo-tet pathway.[1]

Module 2: Ring-Closing Metathesis (RCM) Failures

Issue: "The catalyst dies immediately (Purple -> Black/Brown)."

Diagnosis: Nitrogen Chelation (Catalyst Poisoning). The basic nitrogen lone pair in your piperidine precursor coordinates to the Ruthenium center of the Grubbs/Hoveyda-Grubbs catalyst, displacing the phosphine or carbene ligand and killing the catalytic cycle.

The "Protonation" Protocol (Self-Validating) This is the most robust fix. By protonating the amine, you remove the lone pair's ability to coordinate.

  • Step 1: Dissolve your diene amine precursor in DCM.

  • Step 2: Add 1.05 equivalents of p-Toluenesulfonic acid (pTsOH) or HCl (in ether) .[1]

    • Validation: Ensure the salt forms (often precipitates or solution changes clarity).

  • Step 3: Add the Grubbs Catalyst (Gen II is preferred for sterics).

  • Step 4: Run RCM (reflux if necessary).

  • Step 5: Workup with basic wash (NaHCO3) to deprotonate the final piperidine.

Alternative: The Titanium "Mask" If your substrate is acid-sensitive, use Titanium Isopropoxide (


) .[1]
  • Method: Add 1.0 equiv of

    
     to the reaction mixture before adding the catalyst. The Ti acts as a Lewis acid scavenger, binding the nitrogen lone pair tightly so the Ru catalyst remains free.
    
Issue: "I get the dimer instead of the ring."

Diagnosis: Concentration vs. Catalyst Activity.

  • Solution: High dilution (0.005 M).

  • Ethylene Removal: RCM is an equilibrium.[2] You must remove the ethylene gas byproduct to drive it to the right.

    • Technique: Bubble Argon/Nitrogen through the solution (sparging) or run under partial static vacuum.

RCM_Workflow Substrate Diene Amine (Basic Nitrogen) Choice Protection Strategy Substrate->Choice Acid Add HCl or pTsOH (Form Ammonium Salt) Choice->Acid Lewis Add Ti(OiPr)4 (Lewis Acid Chelation) Choice->Lewis None No Protection Choice->None RCM_Step Add Ru Catalyst (Grubbs II) Acid->RCM_Step Lone pair blocked Lewis->RCM_Step Lone pair blocked Fail Catalyst Poisoning (Ru-N complex) None->Fail N binds Ru Success Cyclization (Piperidine Formed) RCM_Step->Success Ethylene Removed

Figure 2: Workflow for preventing catalyst poisoning in RCM-mediated piperidine synthesis.

Module 3: Reductive Amination & Stereocontrol

Issue: "I got the wrong diastereomer (Cis/Trans mixture)."

Diagnosis: Uncontrolled Iminium Geometry (A(1,3) Strain).[1] When cyclizing a linear amino-ketone to a substituted piperidine, the stereochemistry is determined during the hydride reduction of the cyclic iminium intermediate.

The "A(1,3) Strain" Rule The substituent at the


-position (next to nitrogen) will prefer to be equatorial  to avoid 1,3-allylic strain with the N-substituent.[1]

Troubleshooting Table: Hydride Source Selection

ReagentMechanismSelectivity Outcome

/ Pd-C
Heterogeneous CatalysisThermodynamic Control: Usually yields the all-equatorial (most stable) isomer.[1]

Slow Hydride DonorKinetic Control: Attacks from the axial face (least hindered), often yielding the cis-2,6-disubstituted piperidine (if 2,6-substitution is present).[1]

Bulky Hydride DonorHigh Stereoselectivity: Extreme steric bulk forces attack from the most accessible face, maximizing diastereomeric excess (de).[1]

Q: How do I ensure the Cis-2,6-piperidine? A: Use the "Switch" Protocol :

  • Form the imine/enamine without reducing agent first (using

    
     or molecular sieves).
    
  • Cool to -78°C.

  • Add a bulky reducing agent (L-Selectride) to enforce kinetic control.[1]

References

  • RCM Catalyst Poisoning & Ti(OiPr)4: Fürstner, A.; Langemann, K. J. Am. Chem. Soc.[1]1997 , 119, 9130–9136.[1] [1]

  • Baldwin's Rules (Original & Updates): Baldwin, J. E. J. Chem. Soc., Chem. Commun.[1]1976 , 734–736.[1] [1]

  • Stereoselective Piperidine Synthesis (Review): Bailey, P. D.; Millwood, P. A.; Smith, P. D.[1] Chem. Commun.1998 , 633–640.[1]

  • High Dilution Techniques: Galli, C.; Mandolini, L. Eur. J. Org.[1] Chem.2000 , 2000, 3117–3125.[1] [1]

Sources

Minimizing side reactions during the ethylation of 2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the ethylation of 2-phenylpiperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific N-alkylation. Our focus is to provide actionable, field-tested advice to help you maximize the yield of your target molecule, N-ethyl-2-phenylpiperidine, while minimizing the formation of problematic side products.

The seemingly straightforward addition of an ethyl group to the 2-phenylpiperidine scaffold is often complicated by competing reaction pathways. Understanding and controlling these pathways is paramount for achieving high purity and yield. This guide is structured as a series of frequently asked questions and troubleshooting protocols to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and problematic side reaction when ethylating 2-phenylpiperidine?

The primary and most challenging side reaction is overalkylation , which leads to the formation of the N,N-diethyl-2-phenylpiperidinium salt (a quaternary ammonium salt).[1][2] This occurs because the product of the initial reaction, the tertiary amine N-ethyl-2-phenylpiperidine, is often more nucleophilic and less sterically hindered than the secondary amine starting material, 2-phenylpiperidine.[1] This increased reactivity makes it susceptible to a second ethylation, resulting in a "runaway" reaction that consumes both your desired product and the ethylating agent.[1]

Overalkylation_Reaction Start 2-Phenylpiperidine (Secondary Amine) Reagent1 + Ethylating Agent (e.g., Et-I) Start->Reagent1 Product N-Ethyl-2-phenylpiperidine (Desired Tertiary Amine) Reagent1->Product Desired Reaction (SN2) Reagent2 + Ethylating Agent (e.g., Et-I) Product->Reagent2 SideProduct Quaternary Ammonium Salt (Overalkylation Product) Reagent2->SideProduct Side Reaction (Difficult to control)

Caption: Primary reaction pathway versus the overalkylation side reaction.

Q2: I'm consistently getting significant amounts of the quaternary salt. How can I suppress this overalkylation?

Controlling overalkylation requires a multi-faceted approach that carefully manages reaction kinetics and stoichiometry. Here are the most effective strategies:

  • Stoichiometric Control & Slow Addition: The most robust method is to maintain an excess of the amine relative to the alkylating agent throughout the reaction.[3] This is best achieved by the slow, controlled addition of the ethylating agent (e.g., using a syringe pump) to a solution of the 2-phenylpiperidine.[2][3] This ensures that the ethylating agent is more likely to encounter a molecule of the starting material rather than the product.

  • Choice of Base: The base neutralizes the acid byproduct (e.g., HI or HBr) generated during the reaction. Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often effective.[4] A weaker base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), can also be used to slow the reaction and improve selectivity.[3][4] Avoid strong, unhindered bases which can accelerate the formation of the more nucleophilic tertiary amine product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the desired mono-alkylation product.[5]

  • Solvent Choice: Using a solvent where the quaternary ammonium salt is poorly soluble can sometimes be advantageous. As the salt precipitates out of the solution, it is effectively removed from the reaction, preventing further side reactions.

Q3: My reaction is very slow or stalls, resulting in low conversion. What factors should I investigate?

Low conversion is a common issue that can often be resolved by systematically evaluating your reaction setup.

Potential CauseTroubleshooting/SolutionExpected Outcome
Suboptimal Base The chosen base may be too weak or sterically hindered to effectively neutralize the acid byproduct. As the piperidinium salt accumulates, the free amine concentration drops, and the reaction slows or stops.[3] Consider a moderately stronger base like K₂CO₃ or DIPEA.Improved reaction rate and complete consumption of the starting material.
Poor Solubility If 2-phenylpiperidine or the base is not fully dissolved, the reaction will be inefficient. Ensure a homogenous reaction mixture. Consider switching to a more polar aprotic solvent like DMF or Acetonitrile (MeCN).[3][4]A clear, homogenous solution should lead to more consistent and faster reaction rates.
Poor Leaving Group The reactivity of ethylating agents follows the trend I > Br > Cl. If you are using ethyl chloride, the reaction will be significantly slower. Consider switching to ethyl bromide or, for maximum reactivity, ethyl iodide.Increased reaction rate and higher conversion within a shorter timeframe.
Steric Hindrance The phenyl group at the C2 position introduces significant steric bulk around the nitrogen atom, which can slow down the SN2 reaction. Increasing the reaction temperature or switching to a less bulky ethylating agent (if applicable) may be necessary.Overcoming the activation energy barrier, leading to improved product yield.
Q4: Are there alternative synthetic methods to direct alkylation that offer better selectivity for N-ethyl-2-phenylpiperidine?

Absolutely. When direct alkylation proves difficult to control, reductive amination is a superior and highly reliable alternative that inherently avoids overalkylation.[1][6]

The process involves two steps, which are typically performed in one pot:

  • Imine Formation: 2-phenylpiperidine is reacted with acetaldehyde. This forms an intermediate iminium ion.

  • Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added in situ to reduce the iminium ion to the desired N-ethylated tertiary amine.

This method is highly chemoselective for mono-alkylation because the tertiary amine product cannot react further with acetaldehyde under these conditions.[1]

Reductive_Amination_Workflow Start 2-Phenylpiperidine + Acetaldehyde Step1 Iminium Ion Formation (in situ) Start->Step1 Step 1 Step2 Reduction with NaBH(OAc)₃ Step1->Step2 Step 2 Product N-Ethyl-2-phenylpiperidine (High Selectivity) Step2->Product SideProduct Overalkylation Avoided Product->SideProduct Inherent Selectivity Troubleshooting_Guide issue Observed Issue High Overalkylation Low Conversion / Stalled Reaction Multiple Unexpected Spots on TLC cause Potential Cause Alkylating agent added too quickly / Excess used Ineffective base / Poor solubility C-Alkylation or Elimination Side Reactions issue:f0->cause:f0 issue:f1->cause:f1 issue:f2->cause:f2 solution Recommended Solution Use syringe pump for slow addition of alkylating agent (≤1.0 eq) Switch to K₂CO₃ in DMF; ensure all reagents are dissolved Use reductive amination method for higher selectivity cause:f0->solution:f0 cause:f1->solution:f1 cause:f2->solution:f2

Caption: A logical guide for troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: Controlled Direct Ethylation

This protocol is optimized to minimize overalkylation through careful control of reagent addition.

Materials:

  • 2-Phenylpiperidine (1.0 eq)

  • Ethyl iodide (1.0 eq)

  • N,N-diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add 2-phenylpiperidine (1.0 eq), DIPEA (1.2 eq), and anhydrous acetonitrile to make a 0.2 M solution.

  • Cool the stirring solution to 0 °C in an ice bath.

  • Load a solution of ethyl iodide (1.0 eq) in anhydrous acetonitrile into a syringe and place it on a syringe pump.

  • Add the ethyl iodide solution dropwise to the reaction mixture over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-ethyl-2-phenylpiperidine.

Protocol 2: Selective Ethylation via Reductive Amination

This is the recommended method for achieving the highest selectivity and avoiding overalkylation.

Materials:

  • 2-Phenylpiperidine (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-phenylpiperidine (1.0 eq) and anhydrous DCE.

  • Add acetaldehyde (1.5 eq) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

References

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]

  • ResearchGate. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. Wordpress. Available at: [Link]

  • Grokipedia. (n.d.). Amine alkylation. Available at: [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

  • Canadian Journal of Chemistry. (n.d.). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Available at: [Link]

  • Alkyl Strategies. (2025). Strategies for Optimizing Reaction Conditions. Available at: [Link]

  • ResearchGate. (2025). (PDF) A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Confirming (2S,3R) Absolute Configuration via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

In pharmaceutical development, the determination of absolute configuration (AC) is not merely a structural confirmation—it is a critical safety and efficacy gate. Regulatory bodies, including the FDA (see FDA Policy Statement for the Development of New Stereoisomeric Drugs) and ICH (Q6B), mandate the rigorous characterization of chiral centers.

While alternatives like VCD (Vibrational Circular Dichroism) and NMR (Mosher’s method) exist, Single Crystal X-ray Diffraction (SC-XRD) remains the definitive "gold standard" for establishing absolute configuration. Unlike spectroscopic methods that rely on comparison with theoretical models (DFT), SC-XRD provides a direct, model-independent observation of the spatial arrangement of atoms, provided the anomalous scattering signal is sufficient.

This guide details the validation of a specific (2S,3R) configuration, distinguishing it from its enantiomer (2R,3S) and diastereomers (2S,3S / 2R,3R), using advanced crystallographic protocols.

Comparative Analysis: X-ray vs. Alternatives

Selecting the correct analytical tool depends on sample state and elemental composition.

FeatureX-ray Crystallography (SC-XRD) VCD (Vibrational Circular Dichroism) NMR (Chiral Derivatization)
Primary Output Direct 3D atomic coordinates & Absolute StructureIR absorption difference (

)
Chemical shift difference (

)
Basis of AC Anomalous Dispersion (Resonant Scattering)Comparison to DFT-calculated spectraRelative to a known chiral auxiliary (e.g., Mosher's acid)
Sample Req. Single Crystal (

0.1–0.3 mm)
Solution (

5–10 mg/mL)
Solution + Derivatization
Confidence Definitive (Flack parameter

)
High (requires accurate conformational search)Moderate to High (indirect)
Light Atom Limit Challenging (requires Cu

or high redundancy)
Excellent for light atomsExcellent for light atoms
Throughput Low (Crystal growth is rate-limiting)MediumMedium

The Core Mechanism: Anomalous Dispersion

The ability of X-ray crystallography to distinguish (2S,3R) from (2R,3S) relies on the breakdown of Friedel's Law.[1][2]

Normally, diffraction intensities are centrosymmetric (


). However, when the incident X-ray energy is close to the absorption edge of an atom in the crystal, anomalous dispersion  occurs. The atomic scattering factor 

becomes complex:


  • 
    : Normal scattering (Z-dependent).
    
  • 
    : Real anomalous correction.
    
  • 
    : Imaginary anomalous correction (absorption).
    

The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 term introduces a phase shift that makes 

. This intensity difference (Bijvoet difference) allows the determination of the absolute structure.[1][3]
The "Light Atom" Challenge

For organic molecules (C, H, N, O), the


 component is negligible with standard Molybdenum (Mo 

) radiation.
  • Solution: Use Copper (Cu

    
    )  radiation (
    
    
    
    ). The longer wavelength increases the anomalous signal of Oxygen and Nitrogen significantly, allowing confident AC determination without heavy atom derivatization.

Validation Metrics: Flack and Hooft Parameters

To confirm the (2S,3R) structure, you must refine the "inverted" structure against the "model" structure.

The Flack Parameter ( )

Refined as a variable in the least-squares process:



  • 
     (within 
    
    
    
    ):
    The model (2S,3R) is correct.
  • 
     (within 
    
    
    
    ):
    The model is inverted; the crystal is (2R,3S).
  • 
    :  Racemic twin or lack of anomalous signal.[4]
    

Acceptance Criteria: For a confident assignment,


 (standard uncertainty) should be low.[5]
  • Strong signal:

    
     is acceptable.
    
  • Weak signal (Light atom):

    
     is inconclusive.
    
The Hooft Parameter ( )

For light-atom structures where the Flack parameter is noisy, the Hooft parameter (using Bayesian statistics on Bijvoet differences) is often more robust. It calculates the probability that the structure is correct (P2) or a racemic twin (P3).

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the determination of the (2S,3R) configuration is chemically and crystallographically sound.

Step 1: Crystal Growth & Selection
  • Objective: Obtain a single crystal with minimal disorder.

  • Method: Slow evaporation or vapor diffusion.

  • Causality: High redundancy is required for light-atom AC. A larger crystal volume increases diffraction intensity, improving the signal-to-noise ratio for weak anomalous differences.

Step 2: Data Collection Strategy
  • Source: Microfocus Cu

    
      (essential for non-heavy atom organics).
    
  • Coverage: Collect full sphere of data (redundancy > 10x).

  • Friedel Pairs: Explicitly disable merging of Friedel pairs during reduction.

  • Resolution: Aim for 0.8 Å or better to resolve atomic positions clearly.

Step 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Chirality Check: Assign the stereocenters in the solved structure. Ensure the model is built as (2S,3R).

  • Refinement: Refine anisotropic displacement parameters (ADPs) for all non-hydrogen atoms.

Step 4: Absolute Structure Determination
  • Refine Flack Parameter: Add the TWIN and BASF instructions in SHELXL if needed, or rely on the automatic Flack calculation in modern OLEX2/SHELX interfaces.

  • Check

    
     value: 
    
    • If

      
       (
      
      
      
      ): (2S,3R) confirmed.
    • If

      
      : Invert structure to (2R,3S).
      
  • Bayesian Verification (Hooft): Use PLATON/Bijvoet analysis if standard errors on

    
     are high (
    
    
    
    ).
Step 5: Reporting
  • Report

    
     with s.u. (e.g., 
    
    
    
    ).
  • Cite the method used (Flack or Hooft).[6][3][4][5][7]

  • Explicitly state: "The absolute configuration was determined as (2S,3R) by anomalous dispersion."

Visualization of Workflows

Logic Flow: Method Selection

This decision tree guides the researcher on when to use X-ray vs. VCD/NMR.

MethodSelection Start Start: Determine AC (2S,3R) Crystal Single Crystal Available? Start->Crystal HeavyAtom Contains Heavy Atom? (>Si) Crystal->HeavyAtom Yes Deriv Can you derivatize? Crystal->Deriv No MoSource Mo K-alpha (Standard) HeavyAtom->MoSource Yes (Cl, Br, S, Metal) CuSource Cu K-alpha (Maximize Signal) HeavyAtom->CuSource No (C, H, N, O only) Source Select X-ray Source Xray_Exp Perform SC-XRD (Collect Friedel Pairs) MoSource->Xray_Exp CuSource->Xray_Exp Deriv->Crystal Yes (Co-crystal/Salt) VCD_NMR Use VCD or Mosher's NMR Deriv->VCD_NMR No

Caption: Decision matrix for selecting the appropriate absolute configuration determination method based on sample properties.

Workflow: X-ray Data Processing

The path from raw diffraction frames to confirmed (2S,3R) configuration.

XrayWorkflow Data Raw Diffraction Data (Cu K-alpha) Reduce Data Reduction (Keep Friedel Pairs) Data->Reduce Solve Structure Solution (Phasing) Reduce->Solve Refine Least-Squares Refinement Solve->Refine Flack Calculate Flack Parameter (x) Refine->Flack Decision Evaluate x Flack->Decision Result Confirm (2S,3R) Decision->Result x ~ 0 Invert Invert to (2R,3S) Decision->Invert x ~ 1

Caption: Crystallographic refinement workflow emphasizing the preservation of Friedel pairs for Flack parameter calculation.

References

  • Parsons, S., & Flack, H. D. (2004). Determination of Absolute Configuration using X-ray Diffraction. Acta Crystallographica Section A. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography.[3][4][7] Link

  • FDA (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[8]Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

  • BenchChem. A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives.Link

Sources

A Comparative Guide to the Chiral Purity Validation of (2S,3R)-3-ethyl-2-phenylpiperidine Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the stereoisomeric purity of chiral compounds is not merely a procedural step but a cornerstone of safety and efficacy. The specific spatial arrangement of atoms in a molecule can dictate its pharmacological activity, with different enantiomers or diastereomers exhibiting varied or even adverse effects. This guide provides an in-depth, comparative analysis of validating the purity of (2S,3R)-3-ethyl-2-phenylpiperidine, a chiral piperidine derivative, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC). We will explore the technical nuances of method development, compare it with alternative technologies, and provide actionable protocols grounded in established scientific principles.

The Criticality of Stereoisomeric Purity: The Case of 3-ethyl-2-phenylpiperidine

The 2-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. The introduction of a second chiral center at the 3-position, as in 3-ethyl-2-phenylpiperidine, results in four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The desired isomer, (2S,3R), must be isolated and quantified with high precision, as its diastereomers and enantiomer could have different pharmacological and toxicological profiles. Inadequate separation and validation can lead to inconsistent clinical outcomes and potential safety risks, making robust analytical methodology paramount.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC remains the predominant technique for the separation and quantification of stereoisomers due to its high resolution, sensitivity, and reproducibility. The fundamental principle lies in the use of a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the analyte, leading to differential retention times for each stereoisomer.

The Mechanism of Chiral Recognition

The selection of an appropriate CSP is the most critical decision in method development. For phenylpiperidine derivatives, polysaccharide-based CSPs, such as those coated or immobilized with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate), have demonstrated broad applicability. The separation mechanism on these phases is a complex interplay of forces including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows the CSP to "recognize" the subtle three-dimensional differences between stereoisomers.

Experimental Protocol: Chiral HPLC Method Validation

This protocol outlines a validated method for determining the enantiomeric and diastereomeric purity of (2S,3R)-3-ethyl-2-phenylpiperidine.

Instrumentation and Columns:

  • HPLC System: A quaternary HPLC system with a UV detector.

  • Chiral Column: A Daicel CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm) is a common choice for this class of compounds.

Mobile Phase Optimization: The choice of mobile phase is crucial for achieving optimal separation. A typical starting point involves a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The alcohol acts as a polar modifier, influencing the retention and resolution.

  • Initial Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

Sample Preparation:

  • Prepare a stock solution of the (2S,3R)-3-ethyl-2-phenylpiperidine sample in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a resolution standard containing all four stereoisomers, if available, to confirm the elution order and resolution.

Method Validation Steps (ICH Q2(R1) Guidelines):

  • Specificity: Inject the individual stereoisomers (if available) and a mixture to demonstrate that the method can unequivocally assess each isomer in the presence of the others.

  • Linearity: Prepare a series of dilutions of the (2S,3R) isomer and the primary undesired isomer (e.g., (2R,3S)) over a range of 0.05% to 2% of the nominal sample concentration. Plot the peak area against concentration and determine the correlation coefficient (R² > 0.99).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the undesired isomers can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Accuracy: Perform recovery studies by spiking the main isomer sample with known amounts of the other stereoisomers at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample. The relative standard deviation (RSD) should be within acceptable limits (typically < 5% for impurities).

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition by ±2%, flow rate by ±0.1 mL/min, column temperature by ±2 °C) to assess the method's reliability during normal use.

Data Interpretation and Expected Results

A successful chiral HPLC separation will yield four distinct, well-resolved peaks corresponding to the four stereoisomers. The purity of the (2S,3R) isomer is calculated based on the relative peak areas.

Parameter Typical Acceptance Criteria
Resolution (Rs) > 1.5 between all adjacent peaks
Tailing Factor (Tf) 0.8 - 1.5 for all peaks
Linearity (R²) > 0.99 for all isomers
Accuracy (% Recovery) 80 - 120% for impurity quantification
Precision (RSD) < 5% for intermediate precision of impurity quantification
Workflow for Chiral HPLC Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application MD1 Select Chiral Stationary Phase (CSP) MD2 Optimize Mobile Phase (Solvent Ratio, Additives) MD1->MD2 MD3 Optimize Instrumental Parameters (Flow, Temp, Wavelength) MD2->MD3 V1 Specificity MD3->V1 Finalized Method V2 Linearity & Range V1->V2 V3 LOD & LOQ V2->V3 V4 Accuracy (Recovery) V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 V6 Robustness V5->V6 A1 Routine Purity Testing V6->A1 Validated Method A2 Stability Studies A1->A2

Caption: A workflow diagram illustrating the key phases of chiral HPLC method development and validation.

Comparative Analysis: Alternative Technologies for Chiral Purity

While chiral HPLC is a powerful tool, alternative technologies offer distinct advantages in specific scenarios. The choice of method should be guided by factors such as available instrumentation, required sensitivity, and sample throughput.

Technique Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution, high precision, widely applicable, established methodology.Longer run times, higher solvent consumption.Gold standard for quality control, regulatory filings, and complex mixtures.
Chiral Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the primary mobile phase with a co-solvent and a chiral stationary phase.Faster separations, lower solvent consumption (greener), ideal for preparative scale.Requires specialized instrumentation, less suitable for highly polar compounds.High-throughput screening, preparative separations, and environmentally conscious labs.
Chiral Gas Chromatography (GC) Separation of volatile derivatives on a chiral stationary phase in the gas phase.Very high resolution for volatile compounds, can be coupled with mass spectrometry (MS) for identification.Requires derivatization for non-volatile compounds like piperidines, risk of thermal degradation.Analysis of volatile impurities or starting materials, when MS identification is critical.
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents A chiral lanthanide complex is added to the sample, inducing chemical shift differences between enantiomers.Rapid analysis, no separation required, provides structural information.Lower sensitivity and accuracy for minor isomers, reagent can cause line broadening, expensive reagents.Rapid screening, structural confirmation, and situations where chromatographic methods are not feasible.

Conclusion: Selecting the Optimal Validation Strategy

For the definitive validation of (2S,3R)-3-ethyl-2-phenylpiperidine purity, chiral HPLC remains the most robust and universally accepted method . Its high resolving power, precision, and the wealth of available chiral stationary phases provide a reliable framework for meeting stringent regulatory requirements. The detailed protocol and validation parameters outlined in this guide offer a clear pathway for establishing a trustworthy analytical method.

However, a holistic approach to analytical sciences necessitates an awareness of alternative technologies. Chiral SFC presents a compelling, greener alternative for high-throughput and preparative applications, while chiral GC-MS and NMR spectroscopy serve valuable, albeit more niche, roles in the analytical workflow. The ultimate choice of methodology should be a strategic decision, balancing the need for regulatory compliance, sample throughput, and available resources. By understanding the principles and comparative strengths of each technique, researchers can confidently ensure the stereoisomeric integrity of their chiral drug candidates.

References

  • Title: Chiral Separation of Drugs by HPLC Source: ScienceDirect URL: [Link]

  • Title: A Review of Chiral Stationary Phases for Liquid Chromatography Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Chiral Separations by Supercritical Fluid Chromatography Source: Analytical Chemistry URL: [Link]

  • Title: Green Chromatography: The Rise of Supercritical Fluid Chromatography Source: LCGC North America URL: [Link]

IR spectroscopy reference peaks for (2S,3R)-3-ethyl-2-phenylpiperidine

[1]

Executive Summary

This guide details the infrared (IR) spectroscopy characterization of (2S,3R)-3-ethyl-2-phenylpiperidine , a chiral disubstituted piperidine scaffold often encountered in the synthesis of neurokinin-1 (NK1) antagonists and norepinephrine reuptake inhibitors (NRIs).[1]

The primary analytical challenge lies in distinguishing the (2S,3R)-cis isomer from its thermodynamic (2S,3S)-trans diastereomer. While NMR is the gold standard for absolute configuration, IR spectroscopy offers a rapid, cost-effective method for monitoring isomeric purity during process development, specifically through the observation of Bohlmann bands (2700–2850 cm⁻¹) and specific fingerprint region deformations.

Key Diagnostic Features[2]
  • Target Compound: (2S,3R)-3-ethyl-2-phenylpiperidine (Cis-configuration).[1]

  • Primary Alternative: (2S,3S)-3-ethyl-2-phenylpiperidine (Trans-configuration).[1]

  • Differentiation Strategy: Analysis of N-lone pair/C-H anti-periplanar interactions (Bohlmann bands) and aromatic out-of-plane (OOP) bending vibrations.

Part 1: Reference Peak Assignments

The following table provides the characteristic IR absorption bands for (2S,3R)-3-ethyl-2-phenylpiperidine. Data is synthesized from structural analogs (2-phenylpiperidine) and stereochemical principles governing piperidine ring vibrations.[1]

Table 1: Diagnostic IR Peaks for (2S,3R)-3-ethyl-2-phenylpiperidine[1]
Functional GroupFrequency (cm⁻¹)IntensityMode AssignmentDiagnostic Utility
Amine (NH) 3320 – 3350 Medium, Sharp$ \nu_{N-H} $ StretchConfirms secondary amine.[1] Absence indicates N-alkylation or salt formation.[1]
Aromatic C-H 3025 – 3060 Weak$ \nu_{C-H} $ (sp²) StretchDiagnostic for phenyl ring presence.[1]
Aliphatic C-H 2920 – 2960 Strong$ \nu_{C-H} $ (sp³) AsymEthyl group and piperidine ring backbone.[1]
Bohlmann Region 2700 – 2800 Weak/Absent Lone Pair / C-H InteractionCRITICAL: The (2S,3R)-cis isomer typically lacks the strong, distinct bands seen in the trans-isomer due to conformational flexibility (see Comparative Analysis).
Aromatic Ring 1600, 1495 Medium$ \nu_{C=C} $ Ring StretchStandard aromatic markers; 1495 cm⁻¹ is often very sharp in 2-phenyl systems.[1]
Methylene Scissor 1450 Medium$ \delta_{CH_2} $ ScissoringOverlap of ethyl and piperidine CH₂ deformations.[1]
C-N Stretch 1120 – 1150 Medium$ \nu_{C-N} $ StretchCharacteristic of the piperidine ring system.
Mono-Subst. Ph 745 – 760 Strong$ \delta_{C-H} $ OOP"Out-of-plane" bend; indicates mono-substituted phenyl ring.[1]
Mono-Subst. Ph 690 – 710 StrongRing DeformationSecond diagnostic band for mono-substitution.[1]

Part 2: Comparative Analysis (Cis vs. Trans)

The stereochemical differentiation between the (2S,3R)-cis and (2S,3S)-trans isomers relies on the Bohlmann Band Theory . These bands arise when the nitrogen lone pair is anti-periplanar to adjacent axial C-H bonds, facilitating a hyperconjugative interaction ($ n_N \rightarrow \sigma^*_{C-H} $) that weakens the C-H bond and shifts its vibrational frequency to a lower energy (2700–2800 cm⁻¹).

The Stereochemical Mechanism
  • Trans-Isomer ((2S,3S)): Typically adopts a rigid chair conformation with both the 2-Phenyl and 3-Ethyl groups in equatorial positions (diequatorial).[1] This forces the C2-H and C6-H bonds into axial positions, perfectly anti-periplanar to the axial nitrogen lone pair.

    • Result:Strong, distinct Bohlmann bands.

  • Cis-Isomer ((2S,3R)): Adopts a conformation where one substituent is axial and the other equatorial (to avoid 1,3-diaxial strain), or a twisted boat conformation. This disrupts the perfect anti-periplanar alignment of the lone pair with the C-H bonds.

    • Result:Weak, broad, or absent Bohlmann bands.

Comparison Table: (2S,3R) vs. Alternatives
Feature(2S,3R)-Isomer (Target)(2S,3S)-Isomer (Alternative)Unsubstituted 2-Phenylpiperidine
Configuration Cis (2S, 3R)Trans (2S, 3S)Racemic or Enantiopure
2700–2800 cm⁻¹ Weak/Diffuse Strong/Distinct Moderate (depends on conformer)
Fingerprint (OOP) ~755 cm⁻¹ (Shifted)~748 cm⁻¹~750 cm⁻¹
Physical State Often Oil/Low MP SolidHigher MP SolidSolid (MP ~46°C)
Primary Use Chiral IntermediateEdivoxetine PrecursorGeneral Scaffold
Visualization: IR Decision Tree

The following diagram illustrates the logical workflow for identifying the correct isomer using IR spectroscopy.

IR_Decision_TreeStartSample: 3-ethyl-2-phenylpiperidineCheck_NHCheck 3300-3400 cm⁻¹(NH Stretch)Start->Check_NHCheck_BohlmannCheck 2700-2800 cm⁻¹(Bohlmann Bands)Check_NH->Check_BohlmannBand Present (Free Base)Result_ImpurityImpurity / Salt Form(Check pH / Extraction)Check_NH->Result_ImpurityBand Absent/Broad (Salt?)Check_FingerprintCheck 690-760 cm⁻¹(Aromatic OOP)Check_Bohlmann->Check_FingerprintWeak / Absent BandsResult_TransLikely (2S,3S)-Trans Isomer(Diequatorial Conformation)Check_Bohlmann->Result_TransStrong, Sharp BandsResult_CisLikely (2S,3R)-Cis Isomer(Axial/Eq Distortion)Check_Fingerprint->Result_CisPattern Matches Reference

Figure 1: Decision tree for differentiating cis/trans isomers of 3-ethyl-2-phenylpiperidine via IR.

Part 3: Experimental Protocols

To ensure the validity of the IR reference spectrum, the compound must be isolated in its free-base form with high diastereomeric purity. The following protocol outlines the enrichment of the (2S,3R) isomer from a diastereomeric mixture.

Protocol: Isolation and IR Sample Preparation

Objective: Isolate (2S,3R)-3-ethyl-2-phenylpiperidine free base for IR analysis.

Reagents:

  • Crude mixture of 3-ethyl-2-phenylpiperidine (Cis/Trans).[1]

  • Solvents: Ethyl Acetate (EtOAc), Hexanes, Dichloromethane (DCM).

  • Base: 1N NaOH or NaHCO₃ (sat.[1] aq.).

  • Drying Agent: Anhydrous $ Na_2SO_4 $.[1]

Workflow:

  • Salt Break (If applicable): If the starting material is a hydrochloride salt, suspend 100 mg in 10 mL DCM. Add 10 mL 1N NaOH and stir vigorously for 15 minutes. Separate the organic layer.

  • Extraction: Wash the aqueous layer with DCM (2 x 5 mL). Combine organic layers and dry over $ Na_2SO_4 $.[1] Filter and concentrate in vacuo to obtain the free base oil.

  • Diastereomeric Enrichment (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient 5%

      
       20% EtOAc in Hexanes (with 1% Triethylamine to prevent tailing).[1]
      
    • Note: The Trans isomer (less polar due to intramolecular H-bonding shielding) typically elutes before the Cis isomer. Collect the second major fraction.

  • IR Sampling (Thin Film / ATR):

    • Place 1 drop of the purified oil on the ATR crystal (Diamond/ZnSe).

    • Acquire spectrum (16 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure no broad OH band exists >3400 cm⁻¹ (indicates water/solvent).[1]

Visualization: Purification Workflow

Purification_WorkflowRawCrude Mixture(Cis/Trans Salts)BasifyBasify (NaOH)Extract (DCM)Raw->BasifyDryDry (Na₂SO₄)ConcentrateBasify->DryColumnSilica Column(Hex/EtOAc + Et₃N)Dry->ColumnFrac1Fraction 1:Trans-IsomerColumn->Frac1Fast ElutingFrac2Fraction 2:(2S,3R)-Cis IsomerColumn->Frac2Slow ElutingATRATR-IR AnalysisFrac2->ATRTarget

Figure 2: Purification workflow to isolate the (2S,3R) isomer for spectroscopic validation.

References

  • Stereochemical Analysis of Piperidines: Topic: Bohlmann bands and their application in distinguishing cis/trans-quinolizidines and piperidines.[1][2] Source: ResearchGate - GC-FTIR differentiation of cis/trans piperidines.[1][2]

  • Synthesis of 3-Ethyl-2-phenylpiperidine Derivatives: Topic: Crystallographic data and conformation of 3-ethyl-cis-2,6-diphenylpiperidine (Analogous structural data). Source: NCBI / PMC - Crystal structure analysis.[1]

  • Edivoxetine Intermediate Characterization: Topic: Synthesis and characterization of (2S,3S)-phenylpiperidine precursors (Trans-isomer comparison). Source: Google Patents - Process for synthesis of (2S)-phenyl-3-piperidone.[1]

  • General IR Interpretation: Topic: Characteristic IR absorption frequencies for organic functional groups (Amine, Aromatic, Bohlmann).[2] Source: Specac - Interpreting Infrared Spectra.[1][3]

Safety Operating Guide

Definitive Guide to the Safe Disposal of (2S,3R)-3-ethyl-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the integrity of your work extends beyond the bench to the responsible management of every chemical substance. This guide provides a comprehensive, safety-first framework for the proper disposal of (2S,3R)-3-ethyl-2-phenylpiperidine, ensuring compliance with regulatory standards and safeguarding both personnel and the environment. As this is a specialized derivative, this protocol is grounded in the established principles for managing phenylpiperidine compounds and heterocyclic amines, classes of chemicals requiring meticulous handling due to their potential physiological and reactive hazards.[1][2]

Hazard Assessment and Compound Profile

Understanding the intrinsic properties of (2S,3R)-3-ethyl-2-phenylpiperidine is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be readily available, its hazard profile can be reliably inferred from analogous structures like piperidine and other phenylpiperidine derivatives.[3][4][5]

Key Hazard Characteristics:

  • Toxicity: Phenylpiperidine derivatives can exhibit significant physiological activity.[1] Piperidine itself is toxic if swallowed, inhaled, or in contact with skin.[6] Assume this compound is harmful by all routes of exposure.

  • Corrosivity: As a heterocyclic amine, this compound is basic and should be considered corrosive, capable of causing severe skin burns and eye damage.[6][7]

  • Reactivity: The amine group makes it incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] Mixing with such materials can lead to violent reactions. It should be stored away from these substances.[8]

  • Flammability: Many piperidine derivatives are flammable liquids with vapors that can form explosive mixtures with air.[4][7] Keep away from heat, sparks, and open flames.[6]

Compound Identification Summary Table:

PropertyInferred Data / Best Practice
Chemical Class Substituted Phenylpiperidine, Heterocyclic Amine
Physical State Likely a liquid or low-melting solid at room temperature.[3][5]
Assumed Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage, Flammability.[4][5][6][7]
Incompatibilities Strong Acids, Oxidizing Agents, Acid Chlorides, Carbon Dioxide.[4]
Primary Regulation EPA Resource Conservation and Recovery Act (RCRA), OSHA 29 CFR 1910.1450.[9][10][11]

Pre-Disposal Safety: The Hierarchy of Controls

Before handling any waste, ensure you are operating within a robust safety framework. The Occupational Safety and Health Administration (OSHA) mandates a Chemical Hygiene Plan (CHP) for all laboratories, which forms the basis of these procedures.[9][12][13] The primary goal is to minimize exposure through all available means.[14]

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: All handling of waste, especially outside of its final sealed container, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[15]

The following diagram illustrates the hierarchy of controls, a foundational concept in laboratory safety, prioritizing engineering and administrative controls over sole reliance on PPE.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (PPE) (Least Effective) Disposal_Workflow start Start: Waste Generated is_residue Is this trace residue on glassware/surfaces? start->is_residue decontaminate PROCEDURE A: Decontaminate in place (e.g., solvent rinse) is_residue->decontaminate Yes is_bulk Is this bulk liquid/solid or contaminated material? is_residue->is_bulk No collect_rinsate Collect rinsate as hazardous liquid waste decontaminate->collect_rinsate package_waste PROCEDURE B: Package for Disposal collect_rinsate->package_waste is_bulk->package_waste Yes label_container Label container with 'Hazardous Waste' and contents package_waste->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request pickup from Environmental Health & Safety (EHS) store_saa->request_pickup end_pickup End request_pickup->end_pickup end_decon End

Caption: Decision workflow for (2S,3R)-3-ethyl-2-phenylpiperidine waste.

Step-by-Step Disposal Protocols

Follow these protocols precisely. Under no circumstances should this chemical or its rinsate be disposed of down the drain. [16][17]

Procedure A: Decontamination of Trace Residue

This procedure applies to cleaning empty containers or glassware with minimal residual contamination. Note that under RCRA, a container that held an acutely hazardous waste is only considered "empty" after being triple-rinsed. [18]It is prudent to treat this compound with such caution.

  • Initial Rinse: Rinse the container or surface three times with a suitable laboratory solvent (e.g., ethanol or acetone). Perform this in a chemical fume hood.

  • Collect Rinsate: All rinsate is considered hazardous waste. [17][18]Collect it in a designated, properly labeled hazardous waste container as described in Procedure B.

  • Final Cleaning: After triple-rinsing, the container can be washed with soap and water.

  • Label Defacing: Before discarding a cleaned, empty container in regular trash, completely deface or remove all previous chemical labels. [17]

Procedure B: Packaging Bulk Waste for Disposal

This procedure applies to the pure compound, solutions, or heavily contaminated items (e.g., spill cleanup materials, gloves).

  • Select Container: Choose a container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with the waste. [8][10]For amines, avoid metal containers. [18][19]A high-density polyethylene (HDPE) or glass bottle is appropriate.

  • Segregate Waste: Do NOT mix incompatible waste streams. [8][20]Collect waste (2S,3R)-3-ethyl-2-phenylpiperidine and its rinsates in a container dedicated to non-halogenated organic waste.

  • Transfer Waste: Carefully transfer the waste into the container, filling it to no more than 90% capacity to allow for vapor expansion. [19]This must be done in a chemical fume hood. Keep the container closed except when adding waste. [8]4. Labeling: The container must be labeled clearly and immediately with the words "HAZARDOUS WASTE" . [21]The label must also include:

    • The full chemical name(s) of the contents: "(2S,3R)-3-ethyl-2-phenylpiperidine". Do not use abbreviations. [8] * The approximate percentage of each component.

    • The date when waste was first added to the container (accumulation start date).

    • The relevant hazard warnings (e.g., "Toxic," "Corrosive," "Flammable"). [21]5. Storage: Store the sealed container in your designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel. [8][10]Ensure secondary containment is used to capture any potential leaks.

  • Arrange for Disposal: Once the container is full (or within six months for academic labs), contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste handler. [10][11][19]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses as outlined in your lab's Chemical Hygiene Plan. [15]

  • Spill Management:

    • Evacuate non-essential personnel from the area. [15] 2. If the spill is large or you are not trained to handle it, alert your supervisor and call your institution's emergency number. [15] 3. For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. [16] 4. Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste (Procedure B). [7] 5. Decontaminate the spill area with a suitable solvent, collecting all materials as hazardous waste. [16]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [3]Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [3]Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. [4]If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. [4][22]Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous, procedurally-sound guidelines, you uphold the highest standards of laboratory safety, ensuring that your critical research does not come at the cost of personal or environmental health.

References

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  • BenchChem. (2025). Proper Disposal of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals. Retrieved February 17, 2026.
  • Fisher Scientific. (2015, July 2). Safety Data Sheet - N-Ethylpiperidine. Retrieved February 17, 2026.
  • S. Ananthan. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved February 17, 2026.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Linnaeus University. (2025, September 29). Laboratory waste. Retrieved February 17, 2026.
  • UCLA Environment, Health & Safety. (n.d.). Standard Operating Procedures - Ethyleneimine. Retrieved February 17, 2026.
  • Fisher Scientific. (2024, February 18). Safety Data Sheet - 4-Hydroxy-4-phenylpiperidine. Retrieved February 17, 2026.
  • Carl ROTH. (2025, March 31). Safety Data Sheet - Piperidine. Retrieved February 17, 2026.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 17, 2026.
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  • PubMed. (2021, May 15). Engaging the opioid epidemic head on: Improving proper disposal of unused opioid medications after surgery. Retrieved February 17, 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.